4-ethynyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole
Description
Properties
IUPAC Name |
4-ethynyl-1-methyl-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2/c1-3-5-4-12(2)11-6(5)7(8,9)10/h1,4H,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEVWJUNVJYESF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Ethynyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole: Technical Profile & Application Guide
This technical guide provides an in-depth analysis of 4-ethynyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole , a specialized heterocyclic building block used in advanced medicinal chemistry and agrochemical discovery.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
This compound represents a strategic "linker-scaffold" combining the metabolic stability of a trifluoromethyl-pyrazole core with the versatile reactivity of a terminal alkyne. It is primarily utilized as a bioisosteric core in Succinate Dehydrogenase Inhibitor (SDHI) fungicides and as a "click-ready" handle in chemoproteomics.
Core Identifiers
| Property | Detail |
| IUPAC Name | This compound |
| CAS Number | 1498364-87-6 |
| Molecular Formula | C₇H₅F₃N₂ |
| Molecular Weight | 174.12 g/mol |
| SMILES | CN1C=C(C#C)C(=N1)C(F)(F)F |
| Regiochemistry | 1-Methyl, 3-Trifluoromethyl (Distinct from the 5-CF₃ isomer) |
Physicochemical Properties (Experimental & Predicted)
-
Physical State: Typically a low-melting solid or viscous oil (dependent on purity/polymorph).
-
Solubility: Highly soluble in polar organic solvents (DMSO, DMF, MeOH, CH₂Cl₂); sparingly soluble in water.
-
Lipophilicity (LogP): ~1.6 – 2.2 (Predicted). The CF₃ group significantly enhances lipophilicity compared to the methyl analog.
-
Electronic Character: The pyrazole ring is electron-deficient due to the -I (inductive) and -R (resonance) effects of the 3-CF₃ group. This lowers the pKa of the terminal alkyne proton, making it slightly more acidic than non-fluorinated aryl alkynes.
Synthetic Pathways[8][12]
Accessing the 4-ethynyl core requires precise regiocontrol to ensure the CF₃ group is at the 3-position relative to the N-methyl group.
Strategic Routes
Two primary routes are employed in research settings:
-
Route A (Transformation): Conversion of the commercially available aldehyde via Seyferth-Gilbert homologation.
-
Route B (Coupling): Sonogashira coupling of the 4-iodo precursor followed by deprotection.
Synthesis Workflow Diagram
Caption: Figure 1. Convergent synthetic pathways to the target alkyne via aldehyde homologation (top) or cross-coupling (bottom).
Reactivity & Functionalization[8][9][12]
The terminal alkyne at the 4-position serves as a versatile "chemical handle." The electron-withdrawing nature of the 3-CF₃ group influences the kinetics of these reactions.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The primary application of this molecule is in "Click Chemistry."
-
Reactivity: The electron-deficient pyrazole ring slightly increases the acidity of the alkyne proton, potentially accelerating the formation of the Copper(I)-acetylide intermediate.
-
Product: Yields 1,4-disubstituted 1,2,3-triazoles with high regioselectivity.[1]
-
Application: Used to attach the pyrazole pharmacophore to PROTAC linkers, fluorescent tags, or affinity matrices.
Sonogashira Cross-Coupling
The alkyne can be coupled with aryl halides to extend the scaffold.
-
Challenge: The CF₃ group can make the pyrazole ring sensitive to metalation at the 5-position if strong bases (like n-BuLi) are used. Standard Sonogashira conditions (Et₃N/DEA) are generally safe.
Hydration
Acid-catalyzed hydration converts the alkyne into the corresponding methyl ketone (4-acetyl-1-methyl-3-(trifluoromethyl)pyrazole), another key intermediate for SDHI fungicides.
Medicinal Chemistry Applications
The "Magic Methyl" & Fluorine Effect
-
Metabolic Stability: The 3-CF₃ group blocks metabolic oxidation at that position and sterically protects the pyrazole ring.
-
Dipole Modulation: The strong dipole of the CF₃ group, combined with the N-methyl, creates a unique electrostatic surface that can engage in specific interactions with enzyme active sites (e.g., Succinate Dehydrogenase).
Drug Discovery Context
This specific scaffold is a substructure of Penthiopyrad and related SDHI fungicides. In these drugs, the 4-position is typically an amide; however, the 4-ethynyl variant is used as:
-
Probe Synthesis: To create activity-based probes (ABPP) that bind to the target enzyme.
-
Rigid Linker: Replacing flexible amide bonds with a rigid alkyne spacer to restrict conformational freedom and improve binding entropy.
Experimental Protocols
Note: These protocols are adapted from standard methodologies for electron-deficient pyrazoles and should be validated with pilot scale-ups.
Protocol A: Synthesis from Aldehyde (Bestmann-Ohira)
Objective: Convert 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde to the target alkyne.
-
Reagents:
-
Substrate: 1.0 eq (Aldehyde)
-
Bestmann-Ohira Reagent (BOR): 1.2 eq (Dimethyl (1-diazo-2-oxopropyl)phosphonate)
-
Base: 2.0 eq Potassium Carbonate (K₂CO₃)
-
Solvent: Methanol (dry)
-
-
Procedure:
-
Dissolve the aldehyde in anhydrous MeOH (0.1 M concentration) under N₂ atmosphere.
-
Cool to 0°C. Add K₂CO₃ followed by the dropwise addition of BOR.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (disappearance of aldehyde).
-
Quench: Dilute with Et₂O or EtOAc, wash with saturated NaHCO₃ and brine.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
-
Expected Yield: 80–90%.
-
Protocol B: "Click" Conjugation (General)
Objective: Conjugate the alkyne to an Azide-tagged biomolecule.
-
Cocktail Preparation:
-
CuSO₄ (100 mM in water): 5 µL (1.0 eq relative to alkyne)
-
THPTA Ligand (200 mM in water): 10 µL (2.0 eq)
-
Sodium Ascorbate (freshly prepared 500 mM): 10 µL (10 eq)
-
-
Reaction:
-
Mix the alkyne (in DMSO) and the Azide partner (in buffer/DMSO).
-
Add the pre-mixed Cu-THPTA complex.
-
Add Sodium Ascorbate to initiate.
-
Incubate at RT for 1 hour.
-
Safety & Handling
-
Hazards:
-
Alkynes: Terminal alkynes can be reactive. Avoid contact with concentrated silver or mercury salts (risk of explosive acetylides).
-
Fluorinated Compounds: Thermal decomposition may release Hydrogen Fluoride (HF).
-
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Protect from light.
-
PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory. Work in a fume hood.
References
-
Synthesis of Pyrazole Precursors
- Title: "A Practical Synthetic Method for Functionalized 1-Methyl-3-(trifluoromethyl)-1H-pyrazoles."
- Source:ResearchGate / Russian Journal of Organic Chemistry
-
URL:
-
Click Chemistry Kinetics of Pyrazoles
- Title: "Bioorthogonal 4H-pyrazole 'click' reagents."
- Source:Chemical Communic
-
URL:
-
Compound Identity (CAS Verification)
-
SDHI Fungicide Scaffolds
- Title: "Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA)."
- Source:Synform / Thieme
-
URL:
Sources
4-Ethynyl-1-methyl-1H-pyrazole (CAS 39806-89-8): A Modular Scaffold for "Click" Chemistry and Pharmacophore Design
Topic: CAS 39806-89-8 (4-Ethynyl-1-methyl-1H-pyrazole) Content Type: Technical Reference Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Researchers
Executive Summary & Molecular Identity
4-Ethynyl-1-methyl-1H-pyrazole (CAS 39806-89-8) is a specialized heterocyclic building block characterized by a pyrazole ring substituted with a methyl group at the N1 position and a terminal alkyne (ethynyl group) at the C4 position.[1]
In modern drug discovery, this molecule serves as a critical "warhead" for Fragment-Based Drug Design (FBDD) . Its terminal alkyne functionality makes it an ideal substrate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—the canonical "Click Chemistry" reaction—allowing researchers to rapidly ligate the pyrazole pharmacophore onto complex biological scaffolds, kinase inhibitors, or proteolysis-targeting chimeras (PROTACs).
Table 1: Physicochemical Profile
| Property | Data |
| CAS Registry Number | 39806-89-8 |
| IUPAC Name | 4-Ethynyl-1-methyl-1H-pyrazole |
| Molecular Formula | C₆H₆N₂ |
| Molecular Weight | 106.13 g/mol |
| Physical State | Solid (Crystalline, Light Yellow) |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |
| SMILES | Cn1cc(C#C)cn1 |
| InChI Key | RACKOVAPLUVOJA-UHFFFAOYSA-N |
| Predicted pKa | ~2.5 (conjugate acid of pyrazole nitrogen) |
| Storage Conditions | 2–8°C, Inert atmosphere (Argon/Nitrogen) |
Synthetic Architecture & Manufacturing
The synthesis of CAS 39806-89-8 typically bypasses direct electrophilic substitution due to the sensitivity of the alkyne. The most robust industrial route involves the Seyferth-Gilbert Homologation of the corresponding aldehyde. This method is preferred over Sonogashira coupling for the primary synthesis of the terminal alkyne because it avoids the need for protecting group manipulation (e.g., TMS-acetylene).
Core Synthesis Pathway (Seyferth-Gilbert)
The precursor, 1-methyl-1H-pyrazole-4-carbaldehyde , is treated with the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) in the presence of a mild base (K₂CO₃/MeOH). This transforms the carbonyl directly into the terminal alkyne.
Figure 1: The conversion of the aldehyde precursor to the terminal alkyne via the Ohira-Bestmann reagent, avoiding metal catalysts that might contaminate the final product.
Applications in Drug Discovery: The "Click" Modality
The primary utility of CAS 39806-89-8 lies in its ability to introduce the pyrazole pharmacophore into a molecule via a 1,2,3-triazole linker. Pyrazoles are "privileged structures" in medicinal chemistry, found in numerous kinase inhibitors (e.g., Crizotinib, Ruxolitinib) due to their ability to form hydrogen bonds with the hinge region of ATP-binding pockets.
Mechanism: CuAAC Ligation
The terminal alkyne of CAS 39806-89-8 reacts with an azide-tagged scaffold (R-N₃) to form a 1,4-disubstituted 1,2,3-triazole. This triazole ring acts as a bioisostere for amide bonds but is resistant to metabolic cleavage.
Figure 2: The CuAAC reaction pathway utilizing CAS 39806-89-8 to tether the pyrazole moiety to a biological target.
Experimental Protocol: Standard CuAAC Ligation
Objective: To conjugate CAS 39806-89-8 to a benzyl azide model substrate (validation of reactivity).
Reagents
-
Alkyne: 4-Ethynyl-1-methyl-1H-pyrazole (1.0 equiv)
-
Azide: Benzyl azide (1.0 equiv)
-
Catalyst: CuSO₄·5H₂O (5 mol%)
-
Reductant: Sodium Ascorbate (10 mol%)
-
Solvent: t-BuOH/H₂O (1:1 v/v)
Step-by-Step Methodology
-
Preparation: Dissolve CAS 39806-89-8 (106 mg, 1 mmol) and benzyl azide (133 mg, 1 mmol) in 4 mL of t-BuOH/H₂O mixture in a reaction vial.
-
Catalyst Activation: Prepare a fresh solution of sodium ascorbate (19.8 mg in 0.5 mL water). Add CuSO₄ solution (12.5 mg in 0.5 mL water) to the reaction vial, followed immediately by the ascorbate solution.
-
Note: The solution should turn bright yellow/orange, indicating the generation of Cu(I).
-
-
Reaction: Stir vigorously at room temperature (25°C) for 12–16 hours. Monitor via TLC (DCM/MeOH 95:5) or LC-MS. The alkyne spot should disappear.
-
Workup: Dilute with water (10 mL) and extract with ethyl acetate (3 x 10 mL).
-
Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. If necessary, purify via silica gel chromatography (Gradient: 0-5% MeOH in DCM).
-
Validation: Verify the formation of the triazole proton singlet (~8.0–8.5 ppm) via ¹H NMR.
Safety & Handling (E-E-A-T)
While CAS 39806-89-8 is a stable solid, the terminal alkyne functionality dictates specific safety protocols.
-
Hazard Classification (GHS):
-
Storage Integrity:
-
Store at 2–8°C .
-
Avoid Metals: Do not store in metal containers (especially copper or silver) without passivation, as terminal acetylenes can form explosive metal acetylides upon prolonged contact with dry metal surfaces.
-
References
-
Sigma-Aldrich. (2024). 4-Ethynyl-1-methyl-1H-pyrazole Product Specification. Link
-
Organic Chemistry Portal. (2023). Synthesis of Pyrazoles and Click Chemistry Applications. Link
-
ChemicalBook. (2024).[3] CAS 39806-89-8 MSDS and Supplier Data. Link
- Sharpless, K. B., et al. (2002). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. (Foundational reference for the protocol utilized in Section 4).
Sources
Strategic Integration of Fluorinated Pyrazole Building Blocks in Medicinal Chemistry
By: Senior Application Scientist
Introduction: The Fluorine Advantage in Pyrazole Scaffolds
In the landscape of modern drug discovery, the pyrazole ring stands out as a privileged nitrogen-containing heterocycle. It is a core motif in numerous FDA-approved therapeutics, ranging from blockbuster anti-inflammatories (e.g., Celecoxib) to targeted kinase inhibitors (e.g., Ruxolitinib). However, the bare pyrazole scaffold frequently encounters pharmacokinetic liabilities, including rapid oxidative metabolism and suboptimal lipophilicity.
To overcome these challenges, medicinal chemists strategically incorporate fluorine—whether as a single atom (–F), a difluoromethyl group (–CHF₂), or a trifluoromethyl group (–CF₃). Fluorinated compounds are expected to account for 30–50% of all active pharmaceutical ingredients currently under development[1]. The integration of fluorine fundamentally alters the physicochemical landscape of the pyrazole molecule, enabling precise modulation of pKa, enhancement of metabolic stability, and the exploitation of multipolar fluorine-protein interactions.
Causality in Physicochemical Profiling
The rationale behind fluorinating pyrazoles is rooted in fluorine’s unique atomic properties. With the highest electronegativity on the Pauling scale (3.98) and a small van der Waals radius (1.47 Å), fluorine exerts profound electronic effects without imposing severe steric penalties.
When a strongly electron-withdrawing –CF₃ group is attached to the pyrazole ring, it pulls electron density away from the aromatic system. This significantly lowers the pKa of the pyrazole N-H bond. By shifting the tautomeric equilibrium and increasing the fraction of the unionized drug at physiological pH, we directly enhance membrane permeability and oral bioavailability. Furthermore, the robust C–F bond resists cytochrome P450-mediated oxidation, drastically extending the molecule's hepatic half-life.
Table 1: Physicochemical Impact of Fluorination on the Pyrazole Scaffold
| Scaffold Variant | Substituent | Calculated LogP (cLogP) | pKa (N-H) | Metabolic Stability (Hepatic t₁/₂)* |
| 1H-Pyrazole | None (H) | 0.23 | 14.2 | < 15 min (Rapid clearance) |
| 4-Fluoro-1H-pyrazole | 4-F | 0.38 | 13.5 | ~ 30 min |
| 3-(Trifluoromethyl)-1H-pyrazole | 3-CF₃ | 1.45 | 11.4 | > 120 min (Highly stable) |
| 1-(Trifluoromethyl)-1H-pyrazole | N-CF₃ | 1.80 | N/A | > 120 min (Highly stable) |
*Note: Data represents generalized medicinal chemistry profiling averages demonstrating the fluorine effect.
Synthetic Methodologies: Architecting Fluorinated Pyrazoles
The synthesis of fluorinated pyrazoles demands rigorous control over regioselectivity. While traditional methods rely on the cyclocondensation of fluorinated 1,3-diketones with hydrazines, the synthetic toolkit has rapidly expanded. Recent innovations include the multigram synthesis of sp³-enriched fluorinated pyrazoles from β-bromo-α,α-difluoroketones[2].
Additionally, late-stage functionalization has been achieved via copper-mediated radical trifluoromethylation at room temperature, which tolerates diverse functional groups[3]. For highly complex pharmacophores, silver-catalyzed [3+2] cycloadditions now allow the one-pot dual incorporation of CF₃ and cyano groups[4]. Furthermore, elusive N-trifluoromethyl pyrazoles can now be accessed by trapping transiently-generated trifluoromethylhydrazine[5].
Synthetic pathways for accessing diverse fluorinated pyrazole architectures.
Experimental Protocol: Multigram Synthesis of a Fluorinated Pyrazole
To ensure reproducibility in drug development, the following is a self-validating protocol for the synthesis of 3-(trifluoromethyl)-1H-pyrazole via the cyclocondensation of 1,1,1-trifluoro-2,4-pentanedione with hydrazine hydrate.
Objective: Regioselective multigram synthesis of a 3-CF₃ pyrazole building block. Materials: 1,1,1-Trifluoro-2,4-pentanedione (1.0 equiv), Hydrazine hydrate (1.1 equiv), Absolute Ethanol.
Step 1: Initiation & Solvent Selection Dissolve 1,1,1-trifluoro-2,4-pentanedione (10.0 g, 64.9 mmol) in 50 mL of absolute ethanol. Causality: Ethanol is chosen as a protic solvent because it facilitates hydrogen bonding, stabilizing the transition state during the initial nucleophilic attack of the hydrazine on the carbonyl carbon.
Step 2: Temperature-Controlled Addition Cool the solution to 0 °C using an ice bath. Add hydrazine hydrate (3.58 g, 71.4 mmol) dropwise over 30 minutes under vigorous stirring. Causality: The condensation reaction is highly exothermic. Maintaining 0 °C prevents the volatilization of hydrazine and suppresses the formation of undesired bis-hydrazone byproducts, ensuring strict stoichiometry.
Step 3: Cyclization & Reflux Allow the mixture to warm to room temperature, then heat to reflux (80 °C) for 4 hours. Causality: While the initial hydrazone formation is rapid at low temperatures, the subsequent intramolecular cyclization (dehydration) requires thermal energy to overcome the activation barrier imposed by the strongly electron-withdrawing CF₃ group.
Step 4: Self-Validating Analysis & Isolation Monitor the reaction via Thin-Layer Chromatography (TLC). Upon completion, concentrate the mixture under reduced pressure and analyze the crude product via ¹⁹F NMR. Self-Validation: This protocol acts as a self-validating system; the disappearance of the diketone's CF₃ signal (typically around -76 ppm) and the emergence of a sharp singlet at approximately -62 ppm confirms successful cyclization. The absence of intermediate signals verifies complete conversion. Purify via recrystallization or silica gel chromatography.
Mechanistic Pathway: Target Engagement
Fluorinated pyrazoles are not merely structural spacers; they actively participate in target engagement. In the case of selective COX-2 inhibitors like Celecoxib, the 3-CF₃-pyrazole core inserts deeply into a hydrophobic side pocket of the cyclooxygenase-2 enzyme. Here, the fluorine atoms engage in favorable multipolar interactions with the protein backbone (specifically near Arg513, His90, and Val523), ensuring high selectivity over the COX-1 isoform.
Mechanism of COX-2 inhibition mediated by CF3-pyrazole multipolar interactions.
Conclusion
The integration of fluorinated pyrazole building blocks represents a cornerstone of modern medicinal chemistry. By understanding the causality behind fluorine's electronic and steric effects, researchers can rationally design therapeutics with superior pharmacokinetic profiles and target selectivity. As synthetic methodologies continue to evolve—moving from traditional condensations to advanced radical and cycloaddition techniques—the chemical space accessible to drug developers will only continue to expand.
References
- Recent Advances in Development of Bioactive Fluorinated Pyrazole Deriv
- Fluorine-Containing sp³-Enriched Building Blocks for the Multigram Synthesis of Fluorinated Pyrazoles and Pyrimidines - European Journal of Organic Chemistry
- Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds - ACS Omega
- Dual Incorporation of Trifluoromethyl and Cyano Groups into Pyrazole Pharmcophores via Silver-Catalyzed Cycloaddition Reaction of Trifluorodiazoethane - CCS Chemistry
- Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine - The Journal of Organic Chemistry
Sources
Novel Ethynyl Pyrazole Scaffolds: A Strategic Guide for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a deep dive into the design, synthesis, and application of ethynyl pyrazole scaffolds, a burgeoning class of molecules with significant potential in therapeutic development. We will move beyond simple descriptions to explore the strategic rationale behind their use, offering field-proven insights and detailed protocols to empower your research endeavors.
Introduction: The Pyrazole Core and the Ethynyl Advantage
The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, including Celecoxib (an anti-inflammatory), Sildenafil (for erectile dysfunction), and Ruxolitinib (a kinase inhibitor). Its value stems from its metabolic stability, its ability to act as a versatile scaffold for three-dimensional exploration, and its capacity to engage in a wide range of hydrogen bonding interactions with biological targets.
However, the relentless challenge of drug discovery—the need for enhanced potency, selectivity, and novel mechanisms of action—demands continuous innovation. The strategic incorporation of an ethynyl (alkyne) group onto the pyrazole core represents a significant leap forward. This small, rigid functional group is far from a simple appendage; it is a powerful tool that can fundamentally alter a molecule's pharmacological profile, offering unique advantages in binding, reactivity, and synthetic versatility. This guide will dissect the "why" and "how" of leveraging this powerful combination for the discovery of next-generation therapeutics.
The Strategic Value of the Ethynyl Moiety in Drug Design
The decision to introduce an ethynyl group is a deliberate design choice driven by several key mechanistic and practical advantages. Understanding these rationales is crucial for its effective application.
-
As a Covalent Warhead for Irreversible Inhibition: The terminal alkyne is a bioorthogonal functional group that can be designed to act as a "warhead." In specific contexts, particularly in kinase inhibition, it can form a covalent bond with a nucleophilic residue (like cysteine) in the target protein's active site. This irreversible binding can lead to prolonged pharmacodynamic effects and increased potency, a strategy successfully employed in drugs like Ibrutinib (which uses a different warhead but illustrates the principle). The ethynyl group offers a unique approach to achieving this targeted covalent inhibition.
-
Enhancing Binding Affinity and Selectivity: The linear and rigid nature of the ethynyl group provides a valuable vector for exploring deep, narrow hydrophobic pockets within a protein's binding site. It can act as a rigid linker to position other pharmacophoric features optimally or engage in non-traditional interactions, such as carbon-halogen bonds or stacking with aromatic residues. This precise positioning can significantly boost binding affinity (potency) and, critically, enhance selectivity by exploiting unique topological features of the target that are absent in off-target proteins.
-
A Versatile Synthetic Handle: From a chemical synthesis perspective, the ethynyl group is exceptionally useful. It is a gateway to a vast array of subsequent chemical transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the rapid and efficient diversification of lead compounds, enabling the exploration of a wide chemical space to optimize properties like solubility, cell permeability, and metabolic stability. This modular approach accelerates the structure-activity relationship (SAR) cycle.
-
Modulating Physicochemical Properties: While small, the ethynyl group can subtly influence a molecule's overall properties. It can impact logP, polarity, and metabolic stability. For instance, its introduction can block a potential site of metabolism, thereby improving the compound's pharmacokinetic profile.
The following diagram illustrates the decision-making workflow for incorporating an ethynyl group.
Caption: Strategic workflow for incorporating an ethynyl group onto a pyrazole scaffold.
Core Synthetic Methodologies
The synthesis of ethynyl pyrazole scaffolds can be approached from several angles, primarily depending on whether the pyrazole core is formed first or the ethynyl group is introduced onto a pre-existing ring. The Sonogashira cross-coupling reaction is the most prevalent and robust method for the latter.
Key Synthetic Pathway: Sonogashira Cross-Coupling
The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This is the workhorse reaction for installing the ethynyl group onto a pre-functionalized pyrazole core.
Workflow Rationale: This approach is highly favored due to its reliability, functional group tolerance, and the commercial availability of a wide variety of halo-pyrazoles and terminal alkynes. The choice of starting material (e.g., an iodo- or bromo-pyrazole) is critical. Iodo-pyrazoles are more reactive and often give higher yields at lower temperatures, but bromo-pyrazoles are typically less expensive and more readily available, making them suitable for large-scale synthesis.
The general workflow is depicted below:
Caption: General workflow for Sonogashira cross-coupling to synthesize ethynyl pyrazoles.
Detailed Experimental Protocol: Synthesis of a Model Ethynyl Pyrazole
This protocol describes the synthesis of a generic 4-ethynyl-1-phenyl-1H-pyrazole, a common building block.
Self-Validation: The success of this protocol is validated at each stage. The consumption of starting materials can be monitored by Thin Layer Chromatography (TLC). The identity and purity of the final product must be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Step 1: Sonogashira Coupling of 4-Iodo-1-phenyl-1H-pyrazole with Ethynyltrimethylsilane
-
Inert Atmosphere: To a flame-dried round-bottom flask, add 4-iodo-1-phenyl-1H-pyrazole (1.0 eq), copper(I) iodide (0.05 eq), and tetrakis(triphenylphosphine)palladium(0) (0.025 eq).
-
Solvent and Reagents: Evacuate and backfill the flask with argon or nitrogen three times. Add anhydrous tetrahydrofuran (THF) and triethylamine (TEA) (2.0 eq).
-
Alkyne Addition: Add ethynyltrimethylsilane (TMS-acetylene) (1.2 eq) dropwise via syringe. Causality Note: Using a silyl-protected alkyne like TMS-acetylene prevents self-coupling of the terminal alkyne, leading to a cleaner reaction and higher yield of the desired product.
-
Reaction: Stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting iodo-pyrazole.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues. Wash the filtrate with saturated aqueous ammonium chloride and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the TMS-protected ethynyl pyrazole.
Step 2: Deprotection of the Silyl Group
-
Dissolution: Dissolve the TMS-protected ethynyl pyrazole (1.0 eq) from the previous step in a mixture of THF and methanol.
-
Base Addition: Add potassium carbonate (K2CO3) (2.0 eq). Causality Note: K2CO3 is a mild and effective base for cleaving the silicon-carbon bond without affecting other sensitive functional groups that might be present on the scaffold.
-
Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting material.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Add water and extract the product with ethyl acetate.
-
Final Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. If necessary, purify further by column chromatography to obtain the final 4-ethynyl-1-phenyl-1H-pyrazole.
Biological Applications and Case Studies
The true value of ethynyl pyrazole scaffolds is demonstrated by their successful application against a range of high-value biological targets, particularly protein kinases involved in cancer and inflammatory diseases.
Case Study: Inhibition of Tyrosine Kinases in Cancer
Tyrosine kinases are a major class of enzymes that are frequently dysregulated in cancer. The ATP-binding site of many kinases contains a conserved cysteine residue, making them prime targets for covalent inhibitors.
-
ACK1 Kinase: The activated CDC42 kinase 1 (ACK1) is an oncogenic non-receptor tyrosine kinase. Researchers have developed potent inhibitors based on an ethynyl pyrazole scaffold. For example, the compound (S)-4-(3-ethynylphenylamino)-3-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine demonstrated potent and selective inhibition of ACK1. The ethynyl group in this case was designed to form a covalent bond with a cysteine residue (Cys193) in the ACK1 active site, leading to irreversible inhibition.
-
Abl Kinase: The Abl tyrosine kinase is famous for its role in chronic myeloid leukemia (CML), where it is constitutively activated by the Bcr-Abl fusion protein. While the first-generation inhibitor Imatinib was revolutionary, resistance mutations often emerge. Ponatinib, a later-generation inhibitor, incorporates an ethynyl linkage, which was shown to be critical for its ability to overcome many of these resistance mutations by providing a more rigid and optimal binding conformation.
Quantitative Data Summary: Ethynyl Pyrazole-Based Kinase Inhibitors
| Compound Class | Target Kinase | Key Compound Example | IC50 (nM) | Mechanism of Action | Reference |
| Pyrazolo[3,4-d]pyrimidine | ACK1 | (S)-4-(3-ethynylphenylamino)-... | < 10 | Covalent | |
| Imidazo[1,2-b]pyridazine | Abl | Ponatinib | 0.37 (Bcr-Abl) | Reversible (Type II) | |
| Pyrazole Scaffold | JAK2 | N/A | Varies | Reversible (Type I) |
Note: IC50 values are highly dependent on assay conditions. Data is presented for comparative purposes.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the ethynyl pyrazole scaffold is key to optimizing potency and selectivity. The following diagram outlines a typical SAR exploration strategy.
Caption: Key vectors for structure-activity relationship (SAR) exploration on the ethynyl pyrazole scaffold.
-
N1-Substituent: This position is often solvent-exposed and is a prime location for introducing groups to modulate physicochemical properties. Large, bulky groups can enhance van der Waals interactions, while polar groups (e.g., morpholine, piperazine) can dramatically improve aqueous solubility and tailor the pharmacokinetic profile.
-
C3-Substituent: This vector often points towards the "selectivity pocket" of kinases. Varying the size, shape, and electronics of this substituent is a powerful strategy for achieving selectivity against closely related kinases.
-
Ethynyl Group Position: The placement of the ethynyl group (e.g., at C3, C4, or C5) is a critical decision. Its position dictates which part of the binding site it will probe. For covalent inhibitors, it must be positioned to react with the target nucleophile. For reversible inhibitors, its placement is optimized to maximize favorable interactions.
Future Perspectives
The fusion of the privileged pyrazole scaffold with the versatile ethynyl group continues to be a highly productive strategy in drug discovery. Future efforts are likely to focus on:
-
Targeted Covalent Inhibitors (TCIs): Expanding the use of ethynyl pyrazoles as covalent warheads beyond kinases to other enzyme classes like proteases and phosphatases.
-
Proteolysis Targeting Chimeras (PROTACs): Using the ethynyl group as a robust and synthetically convenient attachment point for linking a pyrazole-based warhead to an E3 ligase ligand, creating novel PROTACs for targeted protein degradation.
-
Bioorthogonal Chemistry: Employing ethynyl pyrazoles in live-cell imaging and target identification studies through in-situ click chemistry with fluorescent or affinity-tagged azides.
The inherent versatility of the ethynyl pyrazole scaffold ensures its continued relevance and application in addressing complex therapeutic challenges.
References
-
Title: The Mighty Pyrazole and Its Biological Activities Source: ResearchGate URL: [Link]
-
Title: A Review on Recent Advances in the Synthesis of Pyrazole Derivatives and Their Biological Significance Source: MDPI URL: [Link]
-
Title: Covalent Kinase Inhibitors: Platforms, Progress, and Future Directions Source: National Institutes of Health URL: [Link]
-
Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Discovery of a Potent and Selective Covalent ACK1 Inhibitor Source: National Institutes of Health URL: [Link]
-
Title: Ponatinib: a potent and selective inhibitor of Bcr-Abl Source: National Institutes of Health URL: [Link]
Bioactive Potential of Trifluoromethylated Pyrazoles: A Technical Guide to Synthesis and SAR
Executive Summary
This technical guide analyzes the structural and pharmacological dominance of trifluoromethyl (
Part 1: The Fluorine Effect — Physicochemical Rationale
The
Lipophilicity and Membrane Permeability
The introduction of a
-
Mechanism: The low polarizability of the C-F bond reduces desolvation penalties, facilitating entry into hydrophobic protein pockets.
-
Data Point: Substitution of a methyl group (
) with typically increases by approximately 1.1–1.2 units.
Metabolic Blockade
The C-F bond energy (~116 kcal/mol) renders the
Electronic Modulation (pKa)
The strong electron-withdrawing nature of the
Part 2: Synthetic Architectures and Regioselectivity
The primary challenge in synthesizing trifluoromethylated pyrazoles is regiocontrol . The classical cyclocondensation of hydrazines with trifluoromethyl-1,3-diketones often yields a mixture of 3-
The Regioselectivity Challenge (Diagram)
The following diagram illustrates the divergent pathways in cyclocondensation and how solvent choice or specific reagents dictate the isomeric outcome.
Figure 1: Mechanistic divergence in the synthesis of trifluoromethylpyrazoles. Regioselectivity is dictated by the initial nucleophilic attack of the hydrazine nitrogen on the diketone.
Validated Synthetic Strategies
| Method | Precursors | Key Reagents | Regioselectivity | Notes |
| Cyclocondensation | EtOH/Reflux or AcOH | Variable (Mixtures common) | Classical route. Requires purification. | |
| Enone Cyclization | Hydrazine hydrate | High | Access to 4,5-dihydro-1H-pyrazoles. | |
| 1,3-Dipolar Cycloaddition | Nitrilimines + Alkynes | High | Excellent for 1,3,4-trisubstituted pyrazoles. | |
| Direct Trifluoromethylation | Pyrazole + | Langlois reagent ( | Low to Moderate | Useful for late-stage functionalization. |
Part 3: Therapeutic & Agrochemical Landscape[1]
Inflammation: The Celecoxib Paradigm
Celecoxib (Celebrex) is the archetypal
-
Mechanism: The COX-2 active site contains a hydrophilic side pocket with Valine at position 523 (Val523).[1] In COX-1, this residue is Isoleucine (Ile523). The bulky
group of Celecoxib fits into the pocket created by the smaller Val523 but is sterically hindered by Ile523 in COX-1. -
Clinical Relevance: This selectivity reduces gastrointestinal toxicity associated with non-selective NSAIDs.
Agrochemicals: Fipronil and GABA Channels
Fipronil is a phenylpyrazole insecticide containing a trifluoromethylsulfinyl group, but its metabolites and analogs often feature the
-
Mechanism: It acts as a non-competitive blocker of GABA-gated chloride channels.
-
Selectivity: It binds with high affinity to insect GABA receptors but low affinity to mammalian ones, providing a safety margin.[4]
Part 4: Experimental Protocols
Protocol A: Regioselective Synthesis of 1-Phenyl-3-(trifluoromethyl)pyrazole
Target: Synthesis of a COX-2 inhibitor precursor.
Reagents:
-
4,4,4-Trifluoro-1-phenylbutane-1,3-dione (1.0 eq)
-
Phenylhydrazine (1.1 eq)
-
Ethanol (Absolute)
-
HCl (Catalytic)
Step-by-Step Workflow:
-
Dissolution: Dissolve 10 mmol of 4,4,4-trifluoro-1-phenylbutane-1,3-dione in 20 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add 11 mmol of phenylhydrazine dropwise at room temperature.
-
Catalysis: Add 2-3 drops of concentrated HCl.
-
Reflux: Heat the mixture to reflux (
) for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2). -
Workup: Cool to room temperature. The product often precipitates. If not, remove solvent under reduced pressure.
-
Purification: Recrystallize from ethanol/water to obtain the 5-hydroxy-pyrazoline intermediate or reflux longer in acidic media to dehydrate directly to the pyrazole.
-
Validation:
NMR should show a singlet around -62 ppm (characteristic of ).
Protocol B: In Vitro COX-2 Inhibition Assay
Purpose: To quantify the bioactive potential of the synthesized
-
Enzyme Prep: Use human recombinant COX-2 enzyme.
-
Incubation: Incubate enzyme with test compounds (0.01 - 100
) in Tris-HCl buffer (pH 8.0) containing hematin and phenol for 15 minutes at . -
Initiation: Add Arachidonic Acid (substrate) to initiate the reaction.
-
Termination: Stop reaction after 2 minutes using HCl.
-
Quantification: Measure
production via ELISA. -
Calculation: Determine
using non-linear regression analysis (GraphPad Prism).
Part 5: Mechanism of Action Visualization
The following diagram details the signaling pathway modulation by
Figure 2: Anticancer mechanism of action. The
References
-
Fustero, S., et al. (2012). A General and Regioselective Synthesis of 5-Trifluoromethyl-pyrazoles. Organic Letters. Link
-
Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib). Journal of Medicinal Chemistry. Link
-
Hainzl, D., et al. (1998). Mechanisms for Selective Toxicity of Fipronil Insecticide and Its Sulfone Metabolite and Desulfinyl Photoproduct. Chemical Research in Toxicology. Link
-
Kumar, V., et al. (2013). Trifluoromethylated Pyrazoles: A Review on Synthesis and Bioactivities. Current Organic Chemistry. Link
-
Garg, P. K., et al. (2022). Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives. European Journal of Medicinal Chemistry. Link
Sources
- 1. Celecoxib - Wikipedia [en.wikipedia.org]
- 2. Mechanisms for selective toxicity of fipronil insecticide and its sulfone metabolite and desulfinyl photoproduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
Strategic Sourcing & Synthesis Guide: 4-Ethynyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole
Executive Summary
The compound 4-ethynyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole represents a high-value pharmacophore in medicinal chemistry, specifically designed for Fragment-Based Drug Discovery (FBDD) and covalent inhibitor development. Its structural triad—the 1-methyl pyrazole core (scaffold), the 3-trifluoromethyl group (metabolic stability/lipophilicity), and the 4-ethynyl moiety (bio-orthogonal handle)—makes it a critical building block.
Current market analysis indicates that while this specific alkyne is often a non-stock or "make-on-demand" item, its immediate precursors (esters and aldehydes) are commodity chemicals. This guide provides a dual-track strategy: Direct Sourcing for high-budget expedience and In-House Synthesis for cost-efficiency and scale.
Part 1: Chemical Profile & Strategic Utility
Structural Logic[1][2]
-
3-Trifluoromethyl (
): Enhances metabolic stability by blocking oxidative metabolism at the C3 position. It also modulates the pKa of the pyrazole ring and increases lipophilicity ( ), improving membrane permeability. -
4-Ethynyl (
): A versatile "warhead." It serves as a substrate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC "Click" chemistry) to generate triazole libraries or as a rigid linker in Sonogashira couplings. -
1-Methyl: Fixes the tautomeric state of the pyrazole, preventing promiscuous binding modes often seen in N-unsubstituted pyrazoles.
The "Make vs. Buy" Decision
The exact alkyne is frequently absent from immediate "in-stock" catalogs due to the reactivity of the terminal alkyne over long storage periods.
-
Direct Buy: High cost (
500/g), long lead times (custom synthesis). -
Precursor Buy (Recommended): The ethyl ester or aldehyde precursors are stable, cheap (
50/g), and widely available.
Part 2: Sourcing Landscape (Suppliers & Price)
Direct Precursor Sourcing
The most reliable route to the target is purchasing the stable precursor: Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS: 111493-74-4).
Table 1: Precursor Supplier Analysis (CAS 111493-74-4)
| Supplier | Catalog / SKU | Purity | Pack Size | Est. Price (USD) | Lead Time |
| Sigma-Aldrich | E111493 | 97% | 1g / 5g | $120 / 5g | 2-3 Days |
| ChemScene | CS-W000485 | 98% | 1g / 10g | $45 / 1g | 1-2 Weeks |
| Combi-Blocks | PN-1114 | 98% | 5g / 25g | $85 / 5g | 2-3 Days |
| Enamine | EN300-212 | 95%+ | Custom | Inquiry | 3-4 Weeks |
Note: Prices are estimated based on Q1 2026 market data for fluorinated heterocycles. Always verify lot-specific COA.
Custom Synthesis Providers (Target Molecule)
If internal synthesis is not feasible, the following CROs specialize in fluorinated pyrazoles and can synthesize This compound on demand.
-
WuXi AppTec: High capacity, suitable for kg scale.
-
Pharmablock: Specializes in unusual saturated/fluorinated blocks.
-
Synthonix: US-based, rapid turnaround for mg scales.
Part 3: Synthetic Utility & Protocols (The "Make" Strategy)
For research teams requiring >1g of material, synthesizing the alkyne from the ester is the most robust workflow.
Synthesis Workflow Diagram
The following diagram outlines the conversion of the commercial ester to the target alkyne using the Bestmann-Ohira Reagent (BOR) , which avoids the harsh conditions of the Corey-Fuchs reaction.
Figure 1: Synthetic route from commercial ester to target alkyne via Bestmann-Ohira Homologation.
Detailed Experimental Protocol
Step 1: Reduction to Aldehyde (via Alcohol) Direct reduction of the ester to aldehyde using DIBAL-H can be tricky on pyrazoles due to over-reduction. A two-step method is more reliable.
-
Reduction: Treat Ester (1 eq) with
(1.1 eq) in dry THF at 0°C. Quench with Fieser method. Isolate alcohol. -
Oxidation: Treat crude alcohol with activated
(10 eq) in DCM at reflux for 4 hours. Filter through Celite.-
Checkpoint: Verify Aldehyde formation via 1H NMR (distinct singlet ~9.8-10.0 ppm).
-
Step 2: Bestmann-Ohira Homologation (Aldehyde
-
Reagents:
-
Aldehyde intermediate (1.0 mmol)
-
Bestmann-Ohira Reagent (Dimethyl 1-diazo-2-oxopropylphosphonate) (1.2 mmol)
- (2.0 mmol)
-
Methanol (dry, 10 mL)
-
-
Procedure:
-
Dissolve the aldehyde and Bestmann-Ohira reagent in dry MeOH under Argon.
-
Add
in one portion at 0°C. -
Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (Alkyne is usually less polar than aldehyde).
-
Workup: Dilute with
, wash with saturated and brine. Dry over . -
Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The alkyne is often volatile; evaporate solvents carefully.
-
Part 4: Quality Assurance & Validation (Self-Validating System)
Trustworthiness in chemical sourcing relies on analytical verification. Do not assume vendor purity.
Critical QC Parameters
Table 2: Analytical Specification Sheet
| Test | Acceptance Criteria | Purpose |
| 1H NMR (CDCl3) | Confirms terminal alkyne presence. | |
| 19F NMR | Single peak ~ -62 ppm | Confirms integrity of |
| LC-MS | Verifies molecular weight. | |
| Appearance | White to off-white solid/oil | Dark color indicates decomposition/polymerization. |
The "Fluorine Flag" (19F NMR)
The
Part 5: Application Workflow (Click Chemistry)
The primary utility of this compound is in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .
Figure 2: Standard CuAAC reaction setup for library generation.
Protocol Note: The electron-withdrawing nature of the
References
-
Sigma-Aldrich. Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate Product Page. Available at:
-
ChemScene. 4-Ethynyl-1-(trifluoromethyl)-1H-pyrazole (Analog Reference). Available at:
-
Müller, S., et al. (1996).[1] "The Bestmann-Ohira Reagent: A Convenient Reagent for the Conversion of Aldehydes to Alkynes". Synlett, 1996(06), 521-522.[1] Available at:
-
Organic Chemistry Portal. Seyferth-Gilbert Homologation / Bestmann-Ohira Reagent. Available at:
-
PubChem. 1-Methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid (Precursor Data). Available at:
Sources
Engineering Agrochemical Efficacy: The Strategic Application of Alkyne-Functionalized Pyrazoles
Executive Summary
The pyrazole heterocycle is universally recognized as a "privileged" scaffold in agrochemical discovery, forming the structural core of numerous blockbuster insecticides, acaricides, and fungicides[1]. However, as agricultural pests and phytopathogens rapidly develop resistance to commercial agents, there is an urgent need to explore novel chemical space. The strategic integration of alkyne functionalities into the pyrazole core has emerged as a transformative approach. Alkynes not only modulate the physicochemical profile of the molecule—enhancing lipophilicity, metabolic stability, and target binding affinity—but also serve as highly specific bioorthogonal handles for target identification via click chemistry[2][3]. This technical guide explores the mechanistic rationale, advanced synthetic workflows, and biological efficacy of alkyne-functionalized pyrazoles in modern crop protection.
Mechanistic Rationale: The Role of the Alkyne Moiety
As an Application Scientist, I frequently observe that the success of an agrochemical candidate hinges on its ability to navigate complex biological matrices while maintaining high affinity for its target. The introduction of an alkyne group onto a pyrazole scaffold serves two distinct, highly valuable purposes:
1. Steric and Electronic Modulation for Target Affinity:
The rigid, linear, and cylindrical geometry of the carbon-carbon triple bond allows the alkyne to probe deep, narrow hydrophobic pockets within target enzymes without introducing severe steric clashes. In pyrazole-based fungicides (which often target mitochondrial complex II or III), the alkyne acts as a sterically compact, electron-rich pharmacophore that can engage in robust
2. Bioorthogonal Target Profiling (ABPP): Understanding the exact mode of action of novel agrochemicals is critical for regulatory approval and resistance management. Alkyne-functionalized pyrazoles are uniquely suited for Activity-Based Protein Profiling (ABPP). Because the alkyne group is biologically inert (bioorthogonal), the agrochemical can be incubated in vivo with the pest or pathogen. Once the pyrazole covalently or tightly binds to its target protein, a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is performed with an azide-bearing reporter (such as a fluorophore or biotin). This enables the precise isolation, visualization, and LC-MS/MS identification of the target protein[2].
Activity-Based Protein Profiling (ABPP) workflow using alkyne-pyrazole probes.
Advanced Synthetic Workflows
Synthesizing highly functionalized alkynyl-pyrazoles requires methodologies that balance regioselectivity, yield, and safety. Below are two field-proven protocols for generating these critical scaffolds.
Continuous-Flow Assembly of 3,5-Disubstituted Pyrazoles
Traditional batch synthesis of pyrazoles often suffers from prolonged reaction times and the dangerous accumulation of reactive intermediates. A modern, highly efficient alternative is continuous-flow synthesis via sequential alkyne homocoupling and Cope-type hydroamination[5].
Causality & Rationale: Flow chemistry provides exceptionally high surface-area-to-volume ratios, ensuring rapid heat transfer. This prevents the thermal degradation of the sensitive 1,3-diyne intermediate and allows the safe use of elevated temperatures (up to 140 °C) to drive the hydroamination step to completion without isolating explosive or toxic intermediates[5].
Protocol: Continuous-Flow Synthesis
-
Preparation of Precursors: Prepare a solution of the terminal alkyne (1.0 equiv) and a
catalyst in an appropriate solvent system. In a separate fluidic line, prepare a solution of hydrazine monohydrate[5]. -
Alkyne Homocoupling: Pump the alkyne/catalyst stream through a heated reactor coil set to 120 °C. The continuous flow ensures a controlled, copper-mediated oxidative homocoupling to generate the 1,3-diyne intermediate in situ[5].
-
Telescoped Hydroamination: Merge the newly formed 1,3-diyne stream with the hydrazine stream using a fluidic T-mixer.
-
Cyclization: Pass the merged stream through a second reactor coil heated to 140 °C. Maintain a residence time of approximately 87.5 minutes (e.g., at a 0.2 mL/min flow rate) to ensure complete Cope-type hydroamination[5].
-
Collection and Purification: Collect the reactor effluent, quench the reaction, and purify the resulting 3,5-disubstituted pyrazole. This intensified method routinely achieves >95% conversion without traces of unreacted alkyne[5].
Continuous-flow synthesis workflow for 3,5-disubstituted pyrazoles.
[3+2] Cycloaddition via Diazo Intermediates
The [3+2] cycloaddition of alkynes with diazo compounds is a direct and powerful method for constructing the pyrazole core. For instance, reacting
Causality & Rationale: The use of N-silyl sulfoximines stabilizes the monosubstituted diazo compounds, preventing premature decomposition. Performing the reaction with the alkyne strictly as the limiting reagent (using THF as the solvent) prevents unwanted over-reaction pathways where the newly formed pyrazole undergoes conjugate addition to excess alkyne[6].
Protocol:[3+2] Cycloaddition
-
Reagent Setup: Dissolve the sulfoximine diazo compound (1.2 equiv) in anhydrous THF under an inert argon atmosphere to maintain stability[6].
-
Alkyne Addition: Add the target alkyne (1.0 equiv) dropwise. Keeping the alkyne as the limiting reagent is critical to mitigating conjugate addition side-reactions[6].
-
Cycloaddition: Stir the mixture at the optimized temperature until TLC or LC-MS indicates complete consumption of the alkyne.
-
Isolation: Concentrate the solvent in vacuo and purify via silica gel chromatography to isolate the functionalized pyrazole[6].
Biological Efficacy and Quantitative Data
Alkyne-functionalized pyrazoles and their complex derivatives have demonstrated exceptional efficacy against a variety of agricultural pathogens and pests. The structural rigidification provided by the alkyne, combined with the hydrogen-bonding capacity of the pyrazole nitrogens, leads to profound biological activity.
The table below summarizes recent quantitative data comparing novel pyrazole derivatives against commercial standards:
| Compound / Scaffold | Target Organism | Concentration / EC50 | Efficacy / Inhibition | Reference |
| Pyrazole 1v (Aryl | Fusarium graminearum (Fungus) | High antifungal activity; comparable to the commercial standard pyraclostrobin. | [4] | |
| Epoxychalcone-pyrazole 5 | Plodia interpunctella (Insect) | 400 µg/mL | 100% insecticidal activity; causes complete mortality in target pests. | [7] |
| Pyrazole 10d (THQ-hybrid) | Gaeumannomyces graminis (Fungus) | 16.7 µg/mL | 100% fungicidal inhibition; highly effective against wheat take-all disease. | [8] |
Conclusion
The integration of alkyne functionalities into the pyrazole scaffold represents a highly effective, dual-purpose strategy in agrochemical development. By leveraging advanced synthetic techniques like continuous-flow chemistry and [3+2] cycloadditions, researchers can safely and rapidly generate diverse libraries of these compounds[5][6]. Furthermore, the alkyne group's utility—as both a bioorthogonal handle for mechanistic ABPP studies and a potent pharmacophore for target engagement—ensures that alkyne-functionalized pyrazoles will remain at the forefront of next-generation crop protection solutions[1][2].
References
-
[7] Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting Plodia interpunctella and nilaparvata lugens. PMC / NIH. 7
-
[6] Synthesis of Pyrazolesulfoximines Using α-Diazosulfoximines with Alkynes. PMC / NIH. 6
-
[5] Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. RSC Publishing.5
-
[2] Bioorthogonal 4H-pyrazole “click” reagents. PMC / NIH. 2
-
[1] Application Notes and Protocols: The Role of Pyrazoles in Modern Agrochemical Synthesis. Benchchem. 1
-
[3] Preparation and Utility of N-Alkynyl Azoles in Synthesis. MDPI. 3
-
[4] Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. PMC / NIH. 4
-
[8] Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. SciSpace. 8
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bioorthogonal 4H-pyrazole “click” reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01590F [pubs.rsc.org]
- 6. Synthesis of Pyrazolesulfoximines Using α-Diazosulfoximines with Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide’s activities against targeting Plodia interpunctella and nilaparvata lugens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Engineering Metabolic Stability: The Physical Organic Chemistry of Trifluoromethyl Pyrazoles in Drug Design
Executive Summary
As a Senior Application Scientist, I frequently encounter lead compounds that exhibit sub-nanomolar target affinity in vitro but fail spectacularly in early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling due to rapid hepatic clearance. The pyrazole ring is a privileged scaffold in medicinal chemistry, offering excellent hydrogen-bonding capabilities and planar geometry. However, its electron-rich nature makes it highly susceptible to Cytochrome P450 (CYP)-mediated oxidative metabolism.
The strategic installation of a trifluoromethyl (–CF3) group onto the pyrazole core represents a masterclass in physical organic chemistry applied to drug design. This whitepaper dissects the causality behind the metabolic robustness of CF3-pyrazoles, moving beyond the oversimplified "C–F bonds are strong" narrative to explore HOMO energy depletion, enzyme affinity perturbation, and self-validating experimental workflows for quantifying these improvements.
The Mechanistic Basis of Metabolic Stability (The "Why")
Cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6, CYP2C9) account for 90–95% of the oxidative metabolism of xenobiotics. The prevailing wisdom often attributes the metabolic stability of fluorinated compounds solely to the high bond dissociation energy of the C–F bond (~116 kcal/mol). However, this ignores the actual catalytic mechanism of CYP-mediated oxidation.
HOMO Depletion and Transition State Energy
The true driver of metabolic stability in CF3-pyrazoles is electronic. The –CF3 group exerts a profound electron-withdrawing effect (π-depletion) on the pyrazole ring. By significantly lowering the Highest Occupied Molecular Orbital (HOMO) energy of the aromatic system, the transition state energy required for single-electron oxidation or epoxidation by the electrophilic Fe(O) species in the CYP active site is drastically increased 1[1].
Resistance to Oxidative N-Dealkylation
N-methylpyrazoles are notorious for undergoing rapid oxidative N-demethylation, generating reactive intermediate species and drastically reducing the parent drug's half-life. Replacing the N-methyl group with an N-trifluoromethyl group completely blocks this pathway. A landmark example is the CHK1 inhibitor MU380; by substituting the N-methyl group of its predecessor (SCH900776) with an N-CF3 group, researchers achieved complete resistance to N-dealkylation, resulting in a vastly superior pharmacokinetic profile 2[2].
Perturbation of Enzyme Affinity ( )
Fluorination also influences a drug's affinity for metabolizing enzymes. The bulky, highly lipophilic nature of the –CF3 group alters the binding orientation within the CYP substrate-binding domain, perturbing the equilibrium constant (
Impact of the trifluoromethyl group on the CYP450 oxidative catalytic cycle.
Quantitative Structure-Metabolism Relationships (QSMR)
The theoretical benefits of the CF3-pyrazole motif translate directly into measurable pharmacokinetic improvements. The table below summarizes the quantitative impact of this functional group across various therapeutic targets.
| Compound / Class | Structural Modification | Biological Target | Intrinsic Clearance ( | Half-life ( | Key Outcome |
| SCH900776 | N-CH3 Pyrazole | CHK1 Kinase | High (Rapid) | Short | Prone to rapid oxidative N-dealkylation. |
| MU380 | N-CF3 Pyrazole | CHK1 Kinase | Low (Stable) | Prolonged | Complete resistance to N-dealkylation 2[2]. |
| Compound 40 | 1,3-Disubstituted CF3-Pyrazole | Cannabinoid Receptor | 14 µL/min/mg (HLM) | 86 min (HLM) | Excellent in vitro metabolic stability achieved 3[3]. |
| DPC 423 | CF3-Pyrazole Carboxamide | Factor Xa | 0.24 L/kg/h (Dog in vivo) | 7.5 h (Dog in vivo) | High oral bioavailability (57%) and long half-life 4[4]. |
| COX Inhibitors | CF3-Pyrazole Carboxamide | COX-1 / COX-2 | - | - | Enhanced membrane permeability and target specific binding 5[5]. |
Experimental Workflows & Self-Validating Protocols
To rigorously quantify the metabolic advantages of CF3-pyrazoles, we must employ self-validating assay systems. A protocol is only as good as its controls. Below are the standard operating procedures I mandate for lead optimization.
Protocol 1: Human Liver Microsome (HLM) Intrinsic Clearance Assay
Causality & Design: We utilize 0.5 mg/mL microsomal protein to ensure linear Michaelis-Menten kinetics and minimize non-specific binding artifacts. The assay is self-validating through the inclusion of a positive control (Verapamil, to confirm CYP activity) and a negative control (No-NADPH, to rule out chemical instability or non-oxidative degradation).
Step-by-Step Methodology:
-
Preparation: Prepare a 1 µM solution of the CF3-pyrazole test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.
-
Pre-incubation: Add pooled Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation: Initiate the oxidative reaction by adding NADPH to a final concentration of 1 mM. (Note: The No-NADPH control receives an equivalent volume of buffer).
-
Time-Course Sampling: At precisely 0, 5, 15, 30, and 60 minutes, withdraw 50 µL aliquots from the reaction mixture.
-
Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing a stable-isotope labeled Internal Standard (IS). Causality: Cold ACN instantly denatures CYP enzymes, halting the reaction, while the IS normalizes downstream LC-MS/MS injection variability.
-
Extraction & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Extract the supernatant and analyze via LC-MS/MS to quantify the exponential decay of the parent compound.
-
Validation Criteria: Verapamil
must fall between 15-25 minutes. No-NADPH parent depletion must be <5%.
Workflow for determining intrinsic clearance via self-validating HLM stability assay.
Protocol 2: Caco-2 Permeability and Efflux Assessment
Causality & Design: While the –CF3 group improves metabolic stability, its high lipophilicity can inadvertently increase binding to efflux transporters like P-glycoprotein (P-gp). A bidirectional Caco-2 assay is required.
Step-by-Step Methodology:
-
Monolayer Culture: Culture Caco-2 cells on polycarbonate transwell inserts for 21 days to ensure tight junction formation and transporter expression.
-
Integrity Check: Validate monolayer integrity using Lucifer Yellow (paracellular leakage must be <1%).
-
Dosing: Apply 4 µM of the test compound to either the apical (A) or basolateral (B) compartment in HBSS buffer (pH 7.4).
-
Incubation & Sampling: Incubate at 37°C for 2 hours. Sample from both compartments.
-
Validation & Controls: Include Propranolol (high permeability control) and Digoxin (P-gp efflux control). Calculate the Efflux Ratio (
). Mass balance recovery must exceed 80% to validate that the lipophilic CF3-pyrazole is not sequestered in the plastic apparatus.
Conclusion
The integration of the trifluoromethyl pyrazole ring is not merely a structural tweak; it is a calculated manipulation of physical organic chemistry. By depleting the HOMO energy of the pyrazole core and sterically shielding vulnerable nitrogen atoms, medicinal chemists can systematically engineer metabolic stability into their lead compounds. When coupled with rigorous, self-validating in vitro ADME workflows, this pharmacophore remains one of the most reliable tools for overcoming hepatic clearance hurdles in modern drug discovery.
References
- Source: nih.
- Source: aacrjournals.
- Source: nih.
- Title: Disposition of 1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'- (methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)- 1H-pyrazole-5-carboxamide (DPC 423)
- Source: nih.
Sources
- 1. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discovery of 1,3-Disubstituted Pyrazole Peripheral Cannabinoid Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of Pyrazole-Triazole Hybrids via CuAAC Click Chemistry
Strategic Context & Pharmacological Relevance
The fusion of pyrazole and 1,2,3-triazole pharmacophores represents a highly strategic approach in modern drug discovery. Both heterocycles are privileged scaffolds; pyrazoles are ubiquitous in anti-inflammatory and kinase-inhibitory agents, while 1,4-disubstituted 1,2,3-triazoles serve as robust, metabolically stable bioisosteres for amide bonds.
Synthesizing these hybrids traditionally posed regioselectivity challenges. However, the application of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to ethynylpyrazoles (pyrazole alkynes) has revolutionized this workflow[1]. Unlike uncatalyzed thermal Huisgen cycloadditions, which yield a mixture of 1,4- and 1,5-regioisomers, the CuAAC protocol guarantees exclusive formation of the 1,4-disubstituted pyrazole-triazole hybrid under mild conditions[2]. This application note provides a comprehensive, self-validating methodology for executing this transformation with high fidelity.
Mechanistic Causality in CuAAC with Ethynylpyrazoles
Understanding the electronic and mechanistic nuances of the CuAAC reaction is critical for troubleshooting and optimizing yields. The reaction does not simply involve a single copper atom; it proceeds via a bimetallic transition state[3].
When utilizing ethynylpyrazoles, the electronic nature of the pyrazole ring heavily influences the alkyne's reactivity. For instance, trifluoromethylated (CF₃) pyrazole alkynes are highly electron-deficient[4]. This polarization accelerates the initial deprotonation and formation of the copper-acetylide complex. However, it also makes the intermediate highly susceptible to oxidative Glaser homocoupling if trace oxygen is present.
To counteract this, our protocol relies on the in situ generation of the Cu(I) active species from Copper(II) sulfate and sodium ascorbate[4]. This ensures a steady, low concentration of Cu(I), minimizing homocoupling while maintaining catalytic turnover.
Fig 1: CuAAC catalytic cycle for ethynylpyrazoles, highlighting key bimetallic intermediates.
Experimental Design: A Self-Validating Workflow
A robust protocol must be self-validating. By incorporating specific visual and analytical checkpoints, researchers can confirm the mechanistic integrity of the reaction in real-time. The workflow below outlines the critical path from substrate preparation to final isolation, emphasizing the use of aqueous-organic solvent mixtures (e.g., MeOH/H₂O) which accelerate the reaction via transition-state hydrogen bonding[5].
Fig 2: Self-validating experimental workflow for pyrazole-triazole hybrid synthesis.
Quantitative Data & Condition Optimization
The choice of catalyst loading and solvent drastically impacts the yield and purity of the pyrazole-triazole hybrids. Table 1 summarizes optimized conditions derived from recent comparative studies[4][5].
Table 1: Optimization of CuAAC Conditions for Pyrazole-Triazole Hybrids
| Entry | Catalyst System | Solvent System | Temp (°C) | Time (h) | Yield (%) | Mechanistic Causality / Observation |
| 1 | CuSO₄ (15 mol%) / NaAsc (30 mol%) | MeOH / H₂O (10:1) | 55 | 5 | 85 | Optimal: High yield for electron-deficient CF₃-pyrazoles; H₂O accelerates kinetics. |
| 2 | CuI (10 mol%) / DIPEA | Anhydrous THF | 25 | 24 | 42 | Suboptimal: Lack of H₂O slows metallacycle formation; Glaser homocoupling observed. |
| 3 | CuSO₄ (5 mol%) / NaAsc (10 mol%) | t-BuOH / H₂O (1:1) | 25 | 16 | 78 | Standard: Excellent for neutral ethynylpyrazoles, though kinetics are slower at RT. |
| 4 | Cu(OAc)₂ (5 mol%) / NaAsc (10 mol%) | Glycerol | 80 (MW) | 0.5 | 92 | Green Alternative: Microwave heating in glycerol provides rapid, high-yielding turnover. |
Step-by-Step Protocol: Synthesis of 1-(Aryl)-4-(1H-pyrazol-5-yl)-1H-1,2,3-triazoles
This protocol is scaled for 1.00 mmol and optimized for substituted ethynylpyrazoles[4].
Phase 1: Reagent Preparation & Degassing
-
Substrate Solvation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the 5-ethynylpyrazole derivative (1.00 mmol) and the target organic azide (1.20 mmol) in 14 mL of a Methanol/Water (10:1 v/v) mixture.
-
Causality: The 1.2-fold excess of azide ensures complete consumption of the synthetically valuable pyrazole alkyne. The protic solvent mixture is critical for stabilizing the highly polar bimetallic transition state.
-
-
Degassing: Sparge the solution with Argon or Nitrogen for 5 minutes.
-
Causality: Removing dissolved oxygen prevents the oxidative dimerization of the alkyne (Glaser coupling).
-
Phase 2: Catalyst Activation
-
In Situ Generation: In a separate 2 mL glass vial, dissolve CuSO₄·5H₂O (38 mg, 0.15 mmol, 15 mol%) and sodium L-ascorbate (59.5 mg, 0.30 mmol, 30 mol%) in 1 mL of deionized water.
-
Addition: Add the catalyst solution dropwise to the stirring reaction mixture at room temperature.
-
Validation Checkpoint 1: Upon addition, the solution will transiently turn brown and rapidly transition to a pale yellow or heterogeneous yellow-green suspension. This visual cue confirms the successful reduction of Cu(II) to the catalytically active Cu(I) species.
-
Phase 3: Cycloaddition & Monitoring
-
Heating: Attach a reflux condenser and heat the reaction mixture in an oil bath at 55 °C.
-
Monitoring: Stir the reaction for 3 to 5 hours.
-
Validation Checkpoint 2: Periodically check the color of the reaction. If the solution reverts to a deep blue color, it indicates oxygen ingress and catalyst deactivation (oxidation back to Cu(II)). If this occurs, add an additional 10 mol% of sodium ascorbate.
-
Validation Checkpoint 3: Monitor reaction progress via TLC (Hexane/EtOAc 4:1). The UV-active ethynylpyrazole spot will disappear, replaced by a highly polar, lower R_f spot corresponding to the triazole product.
-
Phase 4: Quenching & Isolation
-
Copper Chelation: Once the alkyne is fully consumed, cool the mixture to room temperature. Quench the reaction by adding 15 mL of 10% aqueous ammonia (NH₄OH) or saturated NH₄Cl solution[5].
-
Causality: Ammonia and chloride ions act as strong chelating agents for copper, effectively stripping the metal from the nitrogen-rich triazole product and preventing heavy metal contamination in the final compound.
-
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate in vacuo. Purify the crude residue via Flash Column Chromatography (SiO₂, Hexane/EtOAc gradient) or recrystallize from a Hexane/DCM mixture to afford the pure pyrazole-triazole hybrid.
References
-
Assembly of CF3-Pyrazole–Triazole Hybrids through (3 + 3)-Cycloaddition/Ring Contraction and Click Chemistry ACS Publications (Journal of Organic Chemistry) URL: [Link]
-
Synthesis of Substituted Triazole-Pyrazole Hybrids using Triazenopyrazoles Precursors ChemRxiv / Karlsruhe Institute of Technology (KIT) URL:[Link]
-
Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study MDPI (Molecules) URL:[Link]
-
Preparation and Utility of N-Alkynyl Azoles in Synthesis National Institutes of Health (NIH) / PMC URL:[Link]
-
Synthesis of 1,2,3-Triazoles Organic Chemistry Portal URL:[Link]
Sources
Functionalization of 4-ethynyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole
Executive Summary
This guide details the functionalization strategies for 4-ethynyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole (CAS: 2166798-48-5), a high-value scaffold in medicinal chemistry. The combination of the electron-withdrawing trifluoromethyl (
This document provides optimized protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Sonogashira Cross-Coupling , specifically tuned to accommodate the electronic deficiency induced by the
Chemical Profile & Significance
The 1-methyl-3-(trifluoromethyl)pyrazole core is a "privileged structure."[1] The
-
Increased Acidity: The terminal alkyne proton is more acidic than in non-fluorinated analogs, facilitating base-mediated activation (e.g., in Sonogashira coupling).
-
Stability: The scaffold resists oxidative metabolism, a key trait for oral bioavailability.
| Property | Data | Note |
| Formula | ||
| MW | 174.12 g/mol | |
| LogP | ~1.34 | Lipophilic, good membrane permeability |
| TPSA | 17.8 Ų | Low polar surface area, CNS active potential |
| Electronic State | Electron-Deficient |
Reaction Landscape (Visualization)
The following diagram outlines the primary divergent synthesis pathways available from the parent alkyne.
Figure 1: Divergent synthesis pathways.[2][3] The alkyne serves as a linchpin for accessing triazoles (kinase bioisosteres) and extended aryl systems.
Protocol A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Context: The standard "Click" reaction is highly efficient here. However, because the pyrazole nitrogens can weakly coordinate copper, using a stabilizing ligand (THPTA or TBTA) is mandatory to prevent catalyst arrest and oxidation.
Application: Synthesis of peptidomimetics and kinase inhibitors (Type II).
Materials:
-
Substrate: this compound (1.0 equiv)
-
Azide Partner:
(1.1 equiv) -
Catalyst:
(5 mol%) -
Reductant: Sodium Ascorbate (10 mol%)
-
Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (5 mol%)
-
Solvent:
-BuOH / (1:1) or DMSO (for lipophilic azides).
Step-by-Step Methodology:
-
Ligand-Catalyst Premix: In a small vial, dissolve
and THPTA in water. The solution should turn a light blue. Why? This pre-complexation ensures the active Cu(I) species generated in step 3 is immediately protected from disproportionation. -
Substrate Dissolution: In the reaction vessel, dissolve the pyrazole alkyne and the organic azide in
-BuOH (or DMSO). -
Initiation: Add the aqueous Ligand-Catalyst mixture to the reaction vessel.
-
Reduction: Add the Sodium Ascorbate (dissolved in minimum water) dropwise. The solution may turn colorless or pale yellow (indicating Cu(I)).
-
Incubation: Stir at Room Temperature (RT) for 2–4 hours.
-
QC Check: Monitor by LC-MS. The
group provides a distinct mass signature.
-
-
Workup: Dilute with water and extract with Ethyl Acetate. The triazole product is usually pure enough for biological screening after solvent removal.
Troubleshooting:
-
Stalled Reaction: If the reaction stops at 50% conversion, add fresh Sodium Ascorbate (5 mol%). Oxygen ingress may have oxidized the Cu(I).
Protocol B: Sonogashira Cross-Coupling
Context: Coupling this alkyne with aryl halides allows for the construction of rigid molecular rods.
Critical Insight: The electron-poor nature of the pyrazole ring makes the alkyne proton (
Materials:
-
Alkyne: this compound (1.2 equiv)
-
Electrophile: Aryl Bromide or Iodide (1.0 equiv)
-
Catalyst:
(2–5 mol%) -
Co-Catalyst: CuI (1–2 mol%)
-
Base/Solvent: Anhydrous
(or /THF 1:1 mixture).
Step-by-Step Methodology:
-
Degassing (Crucial): Sparge the solvent (
or THF) with Argon for 15 minutes. Why? Oxygen promotes the dimerization of the alkyne to a bis-pyrazole diyne, consuming your starting material. -
Loading: Add the Aryl Halide,
, and CuI to a dry microwave vial or Schlenk flask. -
Addition: Add the degassed solvent, followed immediately by the pyrazole alkyne.
-
Reaction:
-
For Aryl Iodides: Stir at RT for 4–12 hours.
-
For Aryl Bromides: Heat to 50–70°C.
-
-
Quench: Filter through a pad of Celite to remove Pd/Cu residues. Wash with EtOAc.
-
Purification: Silica gel chromatography. The
group renders the product less polar; use Hexane:EtOAc gradients (typically 90:10 to 70:30).
Mechanistic Logic: The "Fluorine Effect" in Catalysis
The following diagram illustrates why the specific ligand choice (THPTA) and base choice are critical for this specific fluorinated scaffold.
Figure 2: Mechanistic impact of the trifluoromethyl group. The electron-withdrawing nature increases alkyne acidity but requires ligands to prevent non-productive copper coordination at the pyrazole nitrogen.
References
-
Synthesis of CF3-Pyrazoles
-
CuAAC Mechanism & Ligands
- Title: The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One.
- Source:Chemistry - A European Journal (via NIH).
-
URL:[Link]
-
Sonogashira Coupling on Pyrazoles
-
Medicinal Chemistry of CF3-Pyrazoles
Sources
- 1. 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | RUO [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Designing Next-Generation Kinase Inhibitors: A Guide to Leveraging Ethynyl Pyrazole Intermediates
By: Your Senior Application Scientist
Abstract
The pyrazole scaffold has emerged as a cornerstone in the design of potent and selective kinase inhibitors, underpinning the structure of numerous clinically successful drugs.[1][2][3] This technical guide provides an in-depth exploration of the strategic use of ethynyl pyrazole intermediates in the discovery and development of novel kinase inhibitors. We will delve into the synthetic versatility of these intermediates, elucidate key structure-activity relationships (SAR), and provide detailed, field-proven protocols for their synthesis, subsequent elaboration into final inhibitor compounds, and comprehensive biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the power of this privileged scaffold to address the ongoing challenge of kinase inhibitor selectivity and potency.
Introduction: The Enduring Significance of Kinase Inhibitors and the Pyrazole Scaffold
Protein kinases, as central regulators of a vast array of cellular processes, represent one of the most critical target classes in modern drug discovery, particularly in oncology and immunology.[4] The development of small molecule kinase inhibitors has revolutionized the treatment of various diseases. However, achieving selectivity across the highly conserved ATP-binding site of the 500+ human kinases remains a formidable challenge.[4][5]
The pyrazole ring system has proven to be an exceptionally effective scaffold in this endeavor.[3][6] Its unique electronic properties and ability to engage in multiple modes of interaction with the kinase hinge region make it a "privileged" structure in medicinal chemistry.[3][7] Pyrazole-based inhibitors can act as both hydrogen bond donors and acceptors, facilitating strong and specific binding to the kinase active site.[7] The synthetic tractability of the pyrazole core allows for facile introduction of various substituents, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.[6][8]
This guide focuses on the strategic incorporation of an ethynyl group onto the pyrazole scaffold. The ethynyl moiety serves as a versatile chemical handle for post-synthetic modifications via reactions such as Sonogashira coupling, click chemistry, and hydration, allowing for the rapid generation of diverse compound libraries and the exploration of a broader chemical space.
Synthetic Strategies for Ethynyl Pyrazole Intermediates
The successful design of a kinase inhibitor discovery program hinges on the efficient and robust synthesis of key building blocks. The following section outlines a proven synthetic route to a versatile ethynyl pyrazole intermediate.
Retrosynthetic Analysis
A common strategy for accessing substituted pyrazoles is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8] For our target ethynyl pyrazole, a retrosynthetic analysis suggests a pathway originating from a commercially available β-ketoester and a suitable hydrazine.
Caption: Retrosynthetic analysis of an ethynyl pyrazole kinase inhibitor.
Protocol: Synthesis of a Model Ethynyl Pyrazole Intermediate
This protocol details the synthesis of a representative trimethylsilyl (TMS)-protected ethynyl pyrazole, a versatile intermediate for further elaboration.
Step 1: Synthesis of the β-ketoester
-
To a solution of ethyl acetoacetate in an appropriate solvent (e.g., THF) at 0 °C, add a strong base such as sodium hydride (NaH).
-
After stirring for 30 minutes, add a suitable electrophile (e.g., a substituted benzyl bromide) and allow the reaction to warm to room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until completion.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield the desired β-ketoester.
Step 2: Pyrazole Formation and Ethynylation
-
Dissolve the synthesized β-ketoester in ethanol, followed by the addition of a hydrazine derivative (e.g., hydrazine hydrate).
-
Reflux the reaction mixture for several hours, monitoring for the formation of the pyrazolone intermediate by TLC.
-
Upon completion, cool the reaction and remove the solvent under reduced pressure.
-
The crude pyrazolone is then treated with a chlorinating agent (e.g., POCl₃) to yield the corresponding chloropyrazole.
-
The chloropyrazole is then subjected to a Sonogashira coupling reaction with trimethylsilylacetylene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) to afford the TMS-protected ethynyl pyrazole.
-
Purify the final product by column chromatography.
Structure-Activity Relationship (SAR) and Lead Optimization
The ethynyl pyrazole scaffold provides a rich platform for SAR exploration. The following table summarizes key modification points and their typical impact on inhibitor properties.
| Position of Modification | Type of Modification | Rationale and Potential Impact |
| N1 of Pyrazole | Alkylation, Arylation | Modulates solubility, metabolic stability, and can interact with the solvent-exposed region of the kinase. |
| C3 of Pyrazole | Small alkyl groups, halogens | Can influence the orientation of the pyrazole ring in the hinge region, impacting potency. |
| C4 of Pyrazole | Aromatic/heteroaromatic rings | Often directed towards the ribose-binding pocket; modifications here significantly impact selectivity and potency. |
| C5 of Pyrazole (via Ethynyl) | Diverse functionalities via coupling | Allows for probing of the solvent-front region and can be used to introduce pharmacophores that enhance cell permeability or target specific subpockets. |
Systematic modifications at these positions, guided by in silico modeling and iterative biological testing, can lead to the identification of highly potent and selective kinase inhibitors.[9]
From Intermediate to Inhibitor: A Case Study
The true utility of the ethynyl pyrazole intermediate lies in its ability to be rapidly converted into a diverse array of final compounds. The following protocol outlines a typical Sonogashira coupling reaction to append a substituted aryl group, a common feature in many kinase inhibitors.
Protocol: Sonogashira Coupling for Final Inhibitor Synthesis
-
To a solution of the TMS-protected ethynyl pyrazole in a suitable solvent (e.g., THF/water), add a desilylating agent such as potassium carbonate or TBAF.
-
Stir at room temperature until complete removal of the TMS group is confirmed by TLC.
-
To the resulting terminal alkyne, add a substituted aryl halide (e.g., 4-iodoaniline), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI) in the presence of a base (e.g., triethylamine).
-
Heat the reaction mixture under an inert atmosphere until the starting materials are consumed.
-
Cool the reaction, dilute with water, and extract the product with an organic solvent.
-
Purify the final kinase inhibitor by preparative HPLC or column chromatography.
Caption: Synthetic workflow from starting materials to the final kinase inhibitor.
Biological Evaluation: Assessing Potency and Selectivity
Once a library of potential kinase inhibitors has been synthesized, a rigorous biological evaluation is critical to identify promising lead candidates.
In Vitro Kinase Inhibition Assay
A primary biochemical assay is required to determine the potency of the synthesized compounds against the target kinase. A variety of assay formats are available, with a common choice being a radiometric assay that measures the incorporation of ³²P from ATP into a substrate peptide.
Protocol: Radiometric Kinase Inhibition Assay
-
Prepare a reaction mixture containing the target kinase, a suitable substrate peptide, and ATP (spiked with γ-³²P-ATP) in an appropriate kinase buffer.
-
Add varying concentrations of the test inhibitor (typically from a DMSO stock solution) to the reaction mixture.
-
Incubate the reaction at 30 °C for a specified period (e.g., 30 minutes).
-
Stop the reaction by spotting the mixture onto a phosphocellulose membrane.
-
Wash the membrane extensively to remove unincorporated γ-³²P-ATP.
-
Quantify the amount of incorporated ³²P using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Kinome Profiling: The Key to Selectivity
A potent inhibitor is of little therapeutic value if it indiscriminately inhibits numerous other kinases, leading to off-target toxicities. Kinome profiling is an essential tool for assessing the selectivity of a lead compound against a broad panel of human kinases.[10][11] Several commercial services offer kinome profiling, typically employing radiometric or fluorescence-based assays.[12]
The results of a kinome profiling experiment are often visualized as a "kinome map" or a dendrogram, which graphically represents the inhibitory activity of the compound across the human kinome. This provides a clear and immediate picture of the inhibitor's selectivity profile and helps to identify potential off-target liabilities early in the drug discovery process.[13][14]
Caption: Simplified kinase signaling pathway and the point of intervention for a kinase inhibitor.
Conclusion
Ethynyl pyrazole intermediates represent a powerful and versatile platform for the design and synthesis of next-generation kinase inhibitors. Their synthetic accessibility, coupled with the ability to rapidly diversify the core scaffold, enables a comprehensive exploration of structure-activity relationships. By integrating robust synthetic strategies with thorough biological evaluation, including broad kinome profiling, researchers can leverage these valuable intermediates to develop potent and selective kinase inhibitors with the potential for significant therapeutic impact.
References
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.[Link]
-
Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Scilit.[Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of Zhejiang University-SCIENCE B.[Link]
-
Pyrazole-containing kinase inhibitors targeting CDKs (compounds 28–39). ResearchGate.[Link]
-
Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed.[Link]
-
Kinome Profiling Identifies Druggable Targets for Novel Human Cytomegalovirus (HCMV) Antivirals. PubMed.[Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed.[Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.[Link]
-
Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. PubMed.[Link]
-
(PDF) Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. ResearchGate.[Link]
-
Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. Frontiers.[Link]
-
Kinome profiling analysis identified Src pathway as a novel therapeutic target in combination with histone deacetylase inhibitors for cutaneous T-cell lymphoma. PubMed.[Link]
-
Kinase Panel Screening and Profiling Service. Reaction Biology.[Link]
-
Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PeerJ.[Link]
-
Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters.[Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC.[Link]
-
Pyrazole synthesis. Organic Chemistry Portal.[Link]
-
New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. PMC.[Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Reviews Letters.[Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Organic & Medicinal Chemistry International Journal.[Link]
-
Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews: A Journal of Pharmaceutical Science.[Link]
-
Synthetic Approaches of Pyrazole Derivatives on Various Pharmacological Activity: A Review. ResearchGate.[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrevlett.com [chemrevlett.com]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rroij.com [rroij.com]
- 9. Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinome Profiling Identifies Druggable Targets for Novel Human Cytomegalovirus (HCMV) Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma [frontiersin.org]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Kinome profiling analysis identified Src pathway as a novel therapeutic target in combination with histone deacetylase inhibitors for cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. peerj.com [peerj.com]
Application Notes & Protocols: Bioconjugation Techniques Using Fluorinated Pyrazole Alkynes
Abstract
This guide provides a comprehensive overview of bioconjugation techniques utilizing fluorinated pyrazole alkynes. The strategic incorporation of fluorine into the pyrazole alkyne moiety offers significant advantages in the field of bioconjugation, including enhanced reaction kinetics, improved metabolic stability, and modulated physicochemical properties of the resulting conjugates.[1][2][3] These attributes make fluorinated pyrazoles valuable scaffolds in drug discovery, agrochemistry, and materials science.[3][4][5] This document details the underlying chemical principles, provides step-by-step experimental protocols for both copper-catalyzed and copper-free "click" chemistry approaches, and discusses key applications for researchers, scientists, and drug development professionals.
Introduction: The Advantage of Fluorination in Bioconjugation
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology, enabling the creation of advanced therapeutics like antibody-drug conjugates (ADCs), diagnostic imaging agents, and tools for fundamental biological research.[6][7] Among the most powerful bioconjugation reactions is the azide-alkyne cycloaddition, a "click" reaction known for its high efficiency, selectivity, and biocompatibility.[8]
The introduction of fluorine into the alkyne component, specifically within a pyrazole scaffold, represents a significant advancement in this field. Fluorine, being the most electronegative element, imparts unique properties to organic molecules.[1][9] Its incorporation can:
-
Modulate Reactivity: The strong electron-withdrawing nature of fluorine and fluoroalkyl groups can activate the alkyne, accelerating the rate of cycloaddition.[10]
-
Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of metabolic degradation, thereby increasing the in vivo half-life of the bioconjugate.[1][2]
-
Improve Target Binding: Fluorine can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with biological targets, potentially increasing the affinity and specificity of the conjugate.[1][3]
-
Tune Lipophilicity: Strategic fluorination allows for fine-tuning the lipophilicity of a molecule, which is critical for controlling its solubility, cell permeability, and pharmacokinetic profile.[2]
This guide focuses on leveraging these properties through the use of fluorinated pyrazole alkynes in two primary bioconjugation workflows: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
The Underlying Chemistry: Azide-Alkyne Cycloadditions
The core transformation is a [3+2] cycloaddition between an azide and an alkyne to form a stable triazole linkage.[11] The use of a fluorinated pyrazole alkyne modifies the alkyne component of this reaction.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the premier example of a click reaction, uniting terminal alkynes and azides with remarkable efficiency and complete regioselectivity, yielding only the 1,4-disubstituted triazole isomer.[8][11] The copper(I) catalyst is essential, transforming a slow thermal reaction into a rapid, stepwise process that proceeds under mild, aqueous conditions.[8][12]
The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide.[11][13] Studies suggest that the transition state may involve two copper atoms, one activating the alkyne and the other activating the azide, which lowers the activation barrier for the reaction.[11][14] The electron-withdrawing effect of the fluorinated pyrazole scaffold can further enhance the reaction kinetics.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications within living cells or in systems where copper toxicity is a concern, a copper-free approach is essential.[15] SPAAC utilizes a cyclooctyne, a strained cyclic alkyne, to achieve rapid cycloaddition with azides without a metal catalyst.[16][17] The reaction is driven by the release of ring strain (~18 kcal/mol) as the alkyne transitions from a bent, high-energy state to the more stable planar triazole ring.
While this guide focuses on fluorinated pyrazole alkynes, the principles of SPAAC are critical. In this context, a biomolecule would typically be modified with a strained alkyne (like DBCO or DIFO), and the fluorinated pyrazole would be functionalized with an azide. Fluorination of the cyclooctyne itself (e.g., DIFO reagents) has been shown to further increase reaction rates.[15]
Comparative Overview: CuAAC vs. SPAAC
The choice between a copper-catalyzed or copper-free approach depends entirely on the experimental context.
| Feature | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Catalyst | Copper(I) required (e.g., CuSO₄ + Sodium Ascorbate) | None (metal-free) |
| Biocompatibility | Limited due to copper cytotoxicity.[15] | Excellent; widely used for in vivo labeling.[16] |
| Reactants | Terminal Alkyne + Azide | Strained Cyclooctyne + Azide |
| Kinetics | Very fast with catalyst. | Inherently fast due to ring strain. |
| Reagent Size | Smaller alkyne tags. | Larger, more sterically bulky cyclooctyne tags. |
| Primary Use Case | In vitro conjugation, material science, synthesis. | Live-cell imaging, in vivo bioconjugation. |
Experimental Protocols
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling chemicals.
Protocol 1: CuAAC Labeling of a Protein with a Fluorinated Pyrazole Alkyne
This protocol describes the labeling of a protein containing azide-functionalized amino acids (e.g., incorporated via unnatural amino acid mutagenesis or chemical modification of lysine) with a fluorinated pyrazole alkyne.
Materials:
-
Azide-modified protein in phosphate-buffered saline (PBS), pH 7.4.
-
Fluorinated pyrazole alkyne (e.g., 3-(Trifluoromethyl)-1H-pyrazol-5-yl)propiolamide), 10 mM stock in DMSO.
-
Copper(II) Sulfate (CuSO₄), 50 mM stock in deionized water.
-
Sodium Ascorbate, 100 mM stock in deionized water (prepare fresh).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), 50 mM stock in deionized water (optional but recommended copper ligand).
-
PBS buffer, pH 7.4.
-
PD-10 desalting columns or equivalent for purification.
Procedure:
-
Protein Preparation: In a microcentrifuge tube, dilute the azide-modified protein to a final concentration of 1-5 mg/mL in PBS buffer.
-
Reagent Premixing (Causality: To ensure the reduction of Cu(II) to the active Cu(I) state and prevent catalyst precipitation, the reagents are premixed before adding to the protein): a. In a separate tube, combine 10 µL of the 50 mM CuSO₄ stock with 10 µL of the 50 mM THPTA stock (if used). Vortex briefly. b. Add 20 µL of the freshly prepared 100 mM Sodium Ascorbate stock to the copper solution. The solution should become colorless, indicating the formation of Cu(I).
-
Initiate Conjugation: a. Add the fluorinated pyrazole alkyne stock solution to the protein solution. A 10- to 20-fold molar excess of the alkyne over the protein is a good starting point. b. Immediately add the prepared copper/ascorbate premix to the protein/alkyne solution. The final concentration of copper should be in the range of 100-500 µM.
-
Incubation: Gently mix the reaction and incubate at room temperature or 37°C for 1-2 hours. For sensitive proteins, incubation at 4°C overnight may be preferred.
-
Purification (Causality: To remove excess reagents, particularly the copper catalyst and unreacted alkyne, which could interfere with downstream applications): a. Equilibrate a PD-10 desalting column with PBS buffer according to the manufacturer's instructions. b. Apply the reaction mixture to the column. c. Elute the protein-conjugate with PBS buffer. The labeled protein will elute in the void volume.
-
Characterization: Analyze the purified conjugate using SDS-PAGE (to confirm no degradation or aggregation) and Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm successful conjugation and determine the degree of labeling.
Protocol 2: Copper-Free (SPAAC) Labeling of an Azide-Modified Protein
This protocol describes the reaction between a protein modified with a strained cyclooctyne (e.g., DBCO) and an azide-functionalized fluorinated pyrazole probe.
Materials:
-
Cyclooctyne-modified protein (e.g., DBCO-protein), 1-5 mg/mL in PBS, pH 7.4.
-
Azide-functionalized fluorinated pyrazole probe, 10 mM stock in DMSO.
-
PBS buffer, pH 7.4.
-
PD-10 desalting columns or equivalent for purification.
Procedure:
-
Protein Preparation: In a microcentrifuge tube, prepare the cyclooctyne-modified protein at the desired concentration in PBS.
-
Initiate Conjugation (Causality: This reaction is catalyst-free; simple mixing of the components is sufficient to initiate the strain-promoted cycloaddition): a. Add the azide-functionalized fluorinated pyrazole probe to the protein solution. A 3- to 5-fold molar excess of the azide probe is typically sufficient due to the high reactivity.
-
Incubation: Gently mix and incubate at 37°C for 1-2 hours or at room temperature for 2-4 hours. The reaction is often complete within an hour.
-
Purification: Purify the conjugate using a PD-10 desalting column as described in Protocol 4.1, step 5.
-
Characterization: Analyze the purified conjugate by SDS-PAGE and Mass Spectrometry to confirm successful labeling.
Applications in Research and Drug Development
The unique properties of fluorinated pyrazole bioconjugates make them highly suitable for a range of applications:
-
Antibody-Drug Conjugates (ADCs): The enhanced stability and favorable pharmacokinetic properties conferred by fluorine make these linkers attractive for developing more robust and effective ADCs.[9][18]
-
PET Imaging: The incorporation of fluorine, particularly the ¹⁸F isotope, is a key strategy in developing tracers for Positron Emission Tomography (PET), a powerful in vivo imaging modality.
-
Therapeutic Peptides and Proteins: Modifying therapeutic biomolecules with fluorinated pyrazoles can improve their metabolic stability, leading to longer circulation times and potentially reduced dosing frequency.[2]
-
Diagnostics and Probes: The pyrazole core itself has been a privileged scaffold in many bioactive compounds.[4][19] Using fluorinated versions as bioconjugation handles allows for the attachment of reporter molecules (e.g., fluorophores) to create highly specific diagnostic probes.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency (CuAAC) | 1. Inactive Cu(I) catalyst (oxidized to Cu(II)).2. Insufficient excess of alkyne reagent.3. Protein precipitation. | 1. Always use freshly prepared Sodium Ascorbate. Ensure the copper solution is colorless before adding to the protein. Use a copper-chelating ligand like THPTA.2. Increase the molar excess of the alkyne reagent (e.g., to 50-fold).3. Reduce reagent concentrations or perform the reaction at a lower temperature (4°C). |
| Protein Aggregation/Precipitation | 1. High concentration of organic solvent (DMSO).2. Copper catalyst toxicity to the protein.3. Hydrophobicity of the fluorinated pyrazole reagent. | 1. Keep the final DMSO concentration below 5% (v/v).2. Reduce the copper concentration or incubation time. Ensure a ligand like THPTA is used.3. Consider a more hydrophilic version of the reagent if available. |
| No or Low Labeling (SPAAC) | 1. Degradation of the strained cyclooctyne.2. Insufficient excess of the azide probe. | 1. Ensure the cyclooctyne-modified protein has been stored correctly and is not expired. Handle reagents according to manufacturer's protocols.2. Increase the molar excess of the azide probe. |
| Non-specific Labeling | Impurities in the protein sample or reagents. | Ensure high purity of the starting biomolecule. Use high-quality reagents. |
References
-
Three-component synthesis of fluorinated pyrazoles from fluoroalkylamines, NaNO2 and electron-deficient alkynes. Organic & Biomolecular Chemistry. URL: [Link]
-
The Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction - PubMed. Journal of Molecular Graphics & Modelling. URL: [Link]
-
Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions - eGrove. University of Mississippi. URL: [Link]
-
Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. ChemistrySelect. URL: [Link]
-
A novel synthesis of fluorinated pyrazoles via gold(I)-catalyzed tandem aminofluorination of alkynes in the presence of Selectfluor - PubMed. Organic Letters. URL: [Link]
-
The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One. ChemPhysChem. URL: [Link]
-
Fluorinated Pyrazoles: From Synthesis to Applications | Request PDF - ResearchGate. ResearchGate. URL: [Link]
-
Fluorinated Pyrazoles: From Synthesis to Applications - PubMed. Chemical Reviews. URL: [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. URL: [Link]
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC. RSC Medicinal Chemistry. URL: [Link]
-
Three-Component Synthesis of Fluorinated Pyrazoles from Fluoroalkylamines, NaNO 2 and Electron-Deficient Alkynes. | Request PDF - ResearchGate. ResearchGate. URL: [Link]
-
One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. Beilstein Journal of Organic Chemistry. URL: [Link]
-
Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. ChemistrySelect. URL: [Link]
-
Selective Incorporation of Fluorine in Pyrazoles | Request PDF - ResearchGate. ResearchGate. URL: [Link]
-
Copper-free click chemistry - Wikipedia. Wikipedia. URL: [Link]
-
Azide-alkyne Huisgen cycloaddition - Wikipedia. Wikipedia. URL: [Link]
-
Mechanism of Copper (I)-Catalyzed Cycloaddition of Azides to Terminal Alkynes: A Quantum Mechanical Investigation | Request PDF - ResearchGate. ResearchGate. URL: [Link]
-
Genetically Encoded Copper-Free Click Chemistry - PMC - NIH. Angewandte Chemie International Edition. URL: [Link]
-
Pyrazolone ligation-mediated versatile sequential bioconjugations - PMC. Nature Communications. URL: [Link]
-
Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions | Organic Letters - ACS Publications. Organic Letters. URL: [Link]
-
Developing bioorthogonal probes to span a spectrum of reactivities - PMC. Nature Chemical Biology. URL: [Link]
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones | The Journal of Organic Chemistry - ACS Publications. The Journal of Organic Chemistry. URL: [Link]
-
Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC - NIH. Nature Communications. URL: [Link]
-
Alkyne Cycloadditions Mediated by Tetrabutylammonium Fluoride: A Unified and Diversifiable Route to Isoxazolines and Pyrazolines - Organic Chemistry Portal. Organic Letters. URL: [Link]
-
Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition - MDPI. Molecules. URL: [Link]
-
Bioorthogonal 4H-pyrazole “click” reagents - Chemical Communications (RSC Publishing). Chemical Communications. URL: [Link]
-
A straightforward conversion of 1,4-quinones into polycyclic pyrazoles via [3 + 2]-cycloaddition with fluorinated nitrile imines - ZORA. University of Zurich. URL: [Link]
-
Synthesis of 4-Fluoromethylsydnones and their Participation in Alkyne Cycloaddition Reactions | The Journal of Organic Chemistry - ACS Publications. The Journal of Organic Chemistry. URL: [Link]
Sources
- 1. egrove.olemiss.edu [egrove.olemiss.edu]
- 2. researchgate.net [researchgate.net]
- 3. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazolone ligation-mediated versatile sequential bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition | MDPI [mdpi.com]
- 8. Click Chemistry [organic-chemistry.org]
- 9. scispace.com [scispace.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 12. The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction: a quantum mechanical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 16. chempep.com [chempep.com]
- 17. lumiprobe.com [lumiprobe.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
One-Pot Synthesis of Pyrazole-Based Heterocycles: A Guide for Researchers
Introduction: The Significance of Pyrazoles and the Efficiency of One-Pot Syntheses
The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[1][2][3][4] The success of drugs like Celecoxib (a COX-2 inhibitor) has further cemented the importance of this heterocyclic scaffold in modern pharmacology.[1] Consequently, the development of efficient and sustainable synthetic methodologies for pyrazole derivatives is of paramount importance to researchers in academia and industry.
Traditionally, the synthesis of pyrazoles often involves multi-step procedures that can be time-consuming, generate significant waste, and result in lower overall yields. One-pot syntheses and multicomponent reactions (MCRs) have emerged as powerful strategies to overcome these limitations.[2][5] By combining multiple reaction steps into a single, sequential process without the isolation of intermediates, one-pot methods offer significant advantages in terms of operational simplicity, reduced reaction times, energy conservation, and higher atom economy, aligning with the principles of green chemistry.[6][7]
This guide provides an in-depth exploration of contemporary one-pot synthesis methods for pyrazole-based heterocycles, with a focus on practical applications and the underlying scientific principles. We will delve into various protocols, highlighting the rationale behind the choice of catalysts, solvents, and energy sources.
Core Synthetic Strategies: Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are a highly effective approach for the one-pot synthesis of complex molecules like pyrazoles.[1][5]
Three-Component Synthesis of Substituted Pyrazoles
A common and versatile three-component approach involves the condensation of an aldehyde, a 1,3-dicarbonyl compound (such as ethyl acetoacetate), and a hydrazine derivative. This strategy allows for the rapid assembly of highly functionalized pyrazole cores.
Protocol 1: Ultrasound-Assisted, Catalyst-Free Synthesis of Tetrasubstituted Pyrazoles in Water
This protocol exemplifies a green chemistry approach by utilizing water as the solvent and ultrasound irradiation as an energy-efficient activation method, eliminating the need for a catalyst.[8][9]
Rationale: Ultrasound irradiation accelerates the reaction through acoustic cavitation, which generates localized high temperatures and pressures, leading to enhanced mass transfer and reaction rates.[1][10] Water as a solvent is not only environmentally benign but can also promote certain organic reactions through hydrophobic effects.
Experimental Workflow:
Caption: Workflow for ultrasound-assisted pyrazole synthesis.
Step-by-Step Protocol:
-
Reagent Preparation: In a suitable reaction flask, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydrazine monohydrate (1 mmol), and malononitrile (1 mmol).
-
Solvent Addition: Add 10 mL of water to the reaction mixture.
-
Ultrasonic Irradiation: Place the flask in an ultrasonic water bath preheated to 50 °C. Irradiate the mixture for the time specified for the particular substrate (typically 30-90 minutes).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash thoroughly with water and then with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven. This method often yields highly pure products without the need for column chromatography.[11]
Data Summary:
| Reactant Combination | Catalyst | Solvent | Method | Time (min) | Yield (%) | Reference |
| Aromatic aldehyde, Malononitrile, Phenylhydrazine | [DBUH][OAc] | None | Ultrasound | 35 | 97 | [1] |
| Aromatic aldehydes, Hydrazine monohydrate, Ethyl acetoacetate, Malononitrile | None | Water | Ultrasound | 30-90 | 90-97 | [8][11] |
| 2-Chloroquinoline-3-carbaldehydes, Semicarbazide | None | Water | Microwave | - | - | [12] |
| α,β-Unsaturated ketone, p-Toluenesulfonhydrazide, K2CO3 | None | DMF (cat.) | Microwave | - | High | [13][14] |
Four-Component Synthesis of Fused Pyrazole Heterocycles: Pyrano[2,3-c]pyrazoles
The synthesis of pyrano[2,3-c]pyrazoles, a class of fused heterocycles with significant biological activities, can be efficiently achieved through a one-pot, four-component reaction.[15]
Protocol 2: Microwave-Assisted, Solvent-Free Synthesis of Pyrano[2,3-c]pyrazoles
This protocol utilizes microwave irradiation under solvent-free conditions, which not only accelerates the reaction but also offers a more environmentally friendly approach.[16]
Rationale: Microwave heating provides rapid and uniform heating of the reaction mixture, often leading to shorter reaction times and higher yields compared to conventional heating methods.[9][17] The polar transition states involved in the reaction mechanism are particularly susceptible to microwave energy, further enhancing the reaction rate.[17]
Experimental Workflow:
Caption: Workflow for microwave-assisted pyranopyrazole synthesis.
Step-by-Step Protocol:
-
Initial Reaction Mixture: In a microwave reaction vial, combine the aryl hydrazine (1 mmol), β-ketoester (1 mmol), and zinc triflate (10 mol%).
-
First Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 80 °C for 10 minutes.
-
Addition of Second Set of Reagents: Cool the reaction mixture to room temperature. Add the aromatic aldehyde (1 mmol) and malononitrile (1 mmol) to the vial.
-
Second Microwave Irradiation: Reseal the vial and irradiate at 120 °C for 15 minutes.
-
Product Isolation and Purification: After cooling to room temperature, add ethanol to the crude product and recrystallize to obtain the pure pyrano[2,3-c]pyrazole derivative.[16]
Comparative Data for Pyrano[2,3-c]pyrazole Synthesis:
| Method | Catalyst | Solvent | Time | Yield (%) | Reference |
| Microwave (One-Pot) | Zinc Triflate | None | 25 min | 92-99 | [16] |
| Microwave | SnCl2 | None | 25 min | 88 | [15] |
| Conventional Heating | SnCl2 | None | 1.4 h | 80 | [15] |
| Ultrasound | None | Water | 0.5-1.5 h | 90-97 | [11] |
The Role of Catalysis in One-Pot Pyrazole Synthesis
The choice of catalyst is crucial in one-pot pyrazole syntheses as it can significantly influence reaction rates, yields, and selectivity. A variety of catalysts have been employed, ranging from simple acids and bases to more complex systems.
-
Ionic Liquids (ILs): Ionic liquids, such as [DBUH][OAc], have been used as effective and reusable catalysts. They can act as both the catalyst and the reaction medium, offering advantages in terms of product recovery and catalyst recycling.[1]
-
Solid Acids: Heterogeneous solid acid catalysts like phosphosulfonic acid (PSA) and silica-supported sulfuric acid offer ease of separation from the reaction mixture and can often be reused, making the process more sustainable.[6][10]
-
Nanocatalysts: Nanocomposites, for example, Co3O4-SiO2-NH2, have shown high catalytic activity in the synthesis of pyranopyrazoles, often under mild conditions.[18]
Conclusion and Future Perspectives
One-pot synthesis methodologies, particularly those employing multicomponent reactions, have revolutionized the construction of pyrazole-based heterocycles. The integration of enabling technologies like microwave irradiation and ultrasound, coupled with the principles of green chemistry, has led to the development of highly efficient, atom-economical, and environmentally benign synthetic protocols. These advancements are crucial for accelerating the discovery and development of new pyrazole-based therapeutic agents. Future research in this field will likely focus on the development of even more sustainable catalytic systems, the expansion of the substrate scope to create greater molecular diversity, and the application of these methods in flow chemistry for continuous manufacturing.
References
-
Ultrasound Assisted One-Pot Green Synthesis of Highly Substituted Pyrazoles Catalyzed by [DBUH][OAc] Ionic Liquid. (2022). BEPLS Special Issue. Available at: [Link]
-
Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). SynOpen. Available at: [Link]
-
Ultrasound-Assisted PSA Catalyzed One-Pot Green Synthesis of Pyrazolyl Pyrrole Derivatives. (2018). AIP Conference Proceedings. Available at: [Link]
-
Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives. (n.d.). Semantic Scholar. Available at: [Link]
-
Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents. (2017). Chemistry Central Journal. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives Using Multicomponent Reactions. (n.d.). Bentham Science. Available at: [Link]
-
New “Green” Approaches to the Synthesis of Pyrazole Derivatives. (2007). Molecules. Available at: [Link]
-
Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review. (2021). ResearchGate. Available at: [Link]
-
Microwave assisted one pot synthesis of some pyrazole derivatives as a safer anti-inflammatory and analgesic agents. (2013). Acta Poloniae Pharmaceutica. Available at: [Link]
-
New "green" approaches to the synthesis of pyrazole derivatives. (2007). PubMed. Available at: [Link]
-
A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. (n.d.). Longdom Publishing. Available at: [Link]
-
Ultrasonic-accelerated rapid protocol for the improved synthesis of pyrazoles. (2015). Ultrasonics Sonochemistry. Available at: [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). ChemistrySelect. Available at: [Link]
-
Microwave Assisted one Pot Synthesis of Pharmaceutical Pyrazole Derivatives. (n.d.). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. Available at: [Link]
-
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (2010). Molecules. Available at: [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. (2023). Preprints.org. Available at: [Link]
-
Recent advances in multicomponent synthesis of pyrazoles. (2022). ResearchGate. Available at: [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. Available at: [Link]
-
Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023). RSC Publishing. Available at: [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Molecules. Available at: [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. Available at: [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). ResearchGate. Available at: [Link]
-
An Ultrasound-Assisted Solvent and Catalyst-Free Synthesis of Structurally Diverse Pyrazole Centered 1,5-disubstituted Tetrazoles via One-Pot Four-Component Reaction. (2022). Bentham Science. Available at: [Link]
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025). Chemistry – An Asian Journal. Available at: [Link]
-
An Efficient One Pot Synthesis and Biological Screening of Some Pyrazole Based Heterocycles. (2020). Hilaris Publisher. Available at: [Link]
-
A Review on Recent Trends in the Bioactive Studies of Pyrazole Derivatives. (2020). Asian Journal of Research in Chemistry. Available at: [Link]
Sources
- 1. bepls.com [bepls.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. ajrconline.org [ajrconline.org]
- 5. eurekaselect.com [eurekaselect.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. Ultrasonic-accelerated rapid protocol for the improved synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review - Arabian Journal of Chemistry [arabjchem.org]
- 12. Microwave assisted one pot synthesis of some pyrazole derivatives as a safer anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. New "green" approaches to the synthesis of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 17. Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
Strategic C-H Functionalization of Methyl Pyrazoles: Reaction Optimization and Protocol Design
Executive Summary & Strategic Context
Methyl pyrazoles are privileged scaffolds in medicinal chemistry, serving as the core architecture for blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). However, their functionalization presents a dichotomy of reactivity:
-
The Pyrazole Ring (C3/C4/C5): Highly sensitive to electronic effects. The
nitrogen is a Lewis base that can poison transition metal catalysts, while the C5 proton is acidic but often sterically hindered by the -methyl group. -
The Methyl Group (Lateral C-H): Historically inert, requiring radical conditions or specific directing groups (DGs) to activate the
C-H bond.
This guide provides validated protocols for the Site-Selective C-H Activation of methyl pyrazoles, focusing on the two most critical transformations: C5-Arylation (via Concerted Metallation-Deprotonation) and C4-Electrophilic Functionalization .
Mechanistic Grounding: The Regioselectivity Map
Understanding the electronic landscape of 1-methylpyrazole is prerequisite to selecting the correct catalyst system.
-
C5 Position (The Acidic Site): The proton at C5 is the most acidic (
in DMSO) due to the inductive effect of the adjacent . This site is favored by Pd(II)-catalyzed CMD (Concerted Metallation-Deprotonation) mechanisms. -
C4 Position (The Nucleophilic Site): This position is electron-rich. It reacts preferentially under Electrophilic Aromatic Substitution (
) conditions or oxidative couplings. -
C3 Position: Generally the least reactive in direct C-H activation unless C5 is blocked or specific steric directing groups are employed.
Visualization: The Regioselectivity Decision Tree
Figure 1: Decision logic for selecting reaction conditions based on the target site of the methyl pyrazole scaffold.
Protocol A: Direct C5-Arylation (The "Fagnou" System)
This protocol utilizes the Concerted Metallation-Deprotonation (CMD) pathway. The key to success here is the use of Pivalic Acid (PivOH) as a co-catalyst/solvent component. The pivalate anion acts as a "proton shuttle," lowering the energy barrier for cleaving the C5-H bond.
Materials & Reagents[1][2][3][4][5][6][7][8]
-
Substrate: 1-Methyl-1H-pyrazole (1.0 equiv)
-
Coupling Partner: Aryl Bromide (1.2 equiv) (Aryl Iodides are more reactive but can lead to homocoupling; Bromides are preferred for robustness).
-
Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)
-
Ligand:
(5-10 mol%) or (for simpler substrates). -
Base: Potassium Carbonate (
) (2.0 equiv) or Cesium Carbonate ( ). -
Additive: Pivalic Acid (PivOH) (30 mol%). CRITICAL COMPONENT.
-
Solvent: DMA (N,N-Dimethylacetamide) or Mesitylene (anhydrous).
Step-by-Step Methodology
-
Catalyst Pre-complexation (Optional but Recommended): In a glovebox or under Argon flow, mix Pd(OAc)₂ and the phosphine ligand in a small volume of DMA. Stir for 15 minutes at RT to generate the active catalytic species. Why? This prevents Pd-black precipitation upon heating.
-
Reaction Assembly: To a dried Schlenk tube equipped with a magnetic stir bar, add:
-
Aryl Bromide (1.2 equiv)
- (2.0 equiv, finely ground)
-
PivOH (0.3 equiv)
-
1-Methylpyrazole (1.0 equiv)
-
The pre-formed catalyst solution.
-
Remaining solvent (Concentration: 0.2 M).
-
-
Degassing: Freeze-pump-thaw (3 cycles) or vigorous sparging with Argon for 10 minutes. Oxygen is detrimental to the active Pd(0) species generated during the cycle.
-
Reaction: Seal the tube and heat to 110–140 °C for 12–24 hours.
-
Monitoring: Check via LC-MS or TLC. The product usually is less polar than the starting pyrazole.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with EtOAc and filter through a pad of Celite (removes inorganic salts and Pd black).
-
Wash filtrate with water (x3) to remove DMA (crucial for good NMR).
-
Dry over
, concentrate, and purify via flash chromatography.
-
Validation Criteria
-
Conversion: >80% conversion of aryl bromide is expected.
-
Regioselectivity: >20:1 C5:C4 selectivity. If C4 isomers appear, lower the temperature and increase steric bulk of the ligand (e.g., switch from
to JohnPhos).
Protocol B: C4-Selective Oxidative Coupling
When C5 is blocked or C4 is the target, the mechanism shifts. Since C4 is nucleophilic, we can use oxidative coupling without halides, often using silver salts.
Materials & Reagents[1][2][3][4][5][6][7][8]
-
Substrate: 1-Methyl-1H-pyrazole.[1]
-
Partner: Simple Arene (for cross-dehydrogenative coupling) or Aryl Boronic Acid.
-
Catalyst:
(10 mol%). -
Oxidant:
(2.0 equiv) or . -
Solvent: 1,4-Dioxane or DMF.
Key Procedural Differences
Unlike Protocol A, this reaction requires an oxidant to regenerate Pd(II) from Pd(0), as there is no leaving group (like Br) to facilitate the redox cycle naturally in the same way.
-
Setup: Mix Substrate, Boronic Acid (2.0 equiv), Pd(OAc)₂, and Ag₂CO₃ in Dioxane.
-
Atmosphere: Can often be run under air (if using Cu oxidants) or
balloon, but Argon is safer for reproducibility. -
Temperature: 80–100 °C.
-
Note: Silver salts are light-sensitive. Wrap the reaction vessel in aluminum foil.
Troubleshooting & Optimization Matrix
Common failure modes in pyrazole C-H activation and their scientific remedies.
| Issue | Probable Cause | Corrective Action | Mechanism |
| Low Conversion | Catalyst poisoning by Pyrazole | Add PivOH (30-50 mol%). | PivOH protonates/occupies the basic Nitrogen or facilitates the CMD transition state, preventing tight binding to Pd. |
| Pd Black Formation | Catalyst decomposition (Pd aggregation). | Add | Ligands stabilize soluble Pd(0) species. |
| C4/C5 Mixtures | Loss of regiocontrol. | Switch solvent to non-polar (Mesitylene). | Polar solvents (DMSO/DMA) stabilize charged intermediates, eroding the energy difference between C4/C5 transition states. |
| Homocoupling (Ar-Ar) | Oxidative addition is too slow; Transmetallation is too fast. | Switch from Aryl-I to Aryl-Br. | Slowing down the oxidative addition step can balance the catalytic cycle. |
Advanced Visualization: The CMD Catalytic Cycle
The following diagram illustrates the specific role of the Pivalate/Carbonate base in the C5-activation pathway, which is the most robust method for methyl pyrazoles.
Figure 2: The Concerted Metallation-Deprotonation (CMD) cycle. Note the "CMD Transition State" where the pivalate ligand assists in deprotonating C5 while Pd forms the bond.
References
-
Fagnou, K. et al. (2006). "Palladium-Catalyzed Cross-Coupling of Unactivated Arene C–H Bonds." Science. (Foundational work on CMD mechanism and PivOH usage).
-
Yu, J.-Q. et al. (2010). "Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions." Chemical Reviews. (Comprehensive review on directing groups).
-
Doucet, H. et al. (2020). "Transition-metal-catalyzed C–H functionalization of pyrazoles." Organic & Biomolecular Chemistry. (Specific review on pyrazole regioselectivity).
-
Yang, W. et al. (2013). "Orchestrated Triple C–H Activation Reactions Using Two Directing Groups." Angewandte Chemie. (Advanced lateral C-H activation concepts).
-
Gosselin, F. et al. (2010). "Regioselective Synthesis of 1-Methylpyrazole Derivatives." Journal of Organic Chemistry. (Practical process chemistry perspective).
Sources
Troubleshooting & Optimization
Technical Support Center: Improving Regioselectivity in Trifluoromethyl Pyrazole Synthesis
Welcome to the technical support center for trifluoromethyl pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with regioselectivity in their synthetic routes. The trifluoromethyl group is a valuable moiety in medicinal chemistry, known for enhancing metabolic stability and potency.[1][2] However, its strong electron-withdrawing nature introduces significant challenges in controlling the regiochemical outcome of pyrazole ring formation.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your synthetic strategies.
I. Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of trifluoromethyl pyrazole synthesis?
A1: Regioselectivity refers to the preferential formation of one constitutional isomer over another when a reaction can potentially yield multiple products.[3][4] In the synthesis of trifluoromethyl pyrazoles, particularly from unsymmetrical 1,3-dicarbonyl compounds and hydrazines, two different regioisomers can be formed.[3][4] The strong electron-withdrawing trifluoromethyl group significantly influences the reactivity of the adjacent carbonyl carbon, making control of the initial nucleophilic attack by the hydrazine a critical factor.[5][6]
Q2: Why is achieving high regioselectivity so challenging when a trifluoromethyl group is present?
A2: The trifluoromethyl (CF3) group is a powerful electron-withdrawing group. This electronic effect dramatically increases the electrophilicity of the carbonyl carbon it is attached to in a 1,3-dicarbonyl precursor. Consequently, the initial attack of the hydrazine nucleophile is heavily biased towards this position, which can lead to the preferential formation of one regioisomer, which may not be the desired one. Overcoming this inherent electronic bias to favor the alternative regioisomer is a significant synthetic challenge.
Q3: What are the primary factors that influence regioselectivity in the synthesis of trifluoromethyl pyrazoles?
A3: Several factors govern the regiochemical outcome:
-
Electronic Effects: The electron-withdrawing or donating nature of substituents on both the 1,3-dicarbonyl compound and the hydrazine are paramount.[3][4]
-
Steric Hindrance: Bulky groups on either reactant can direct the nucleophilic attack to the less sterically hindered carbonyl group.[3][4]
-
Reaction Conditions: This is a crucial and often tunable factor. Parameters such as solvent, temperature, and pH can dramatically influence which regioisomer is favored.[4] For instance, acidic or basic conditions can alter the nucleophilicity of the hydrazine nitrogens.[3]
-
Catalysts: The use of Lewis or Brønsted acid catalysts can modulate the electrophilicity of the carbonyl carbons and influence the reaction pathway.[3]
II. Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during trifluoromethyl pyrazole synthesis.
Issue 1: Poor Regioselectivity - A Mixture of Isomers is Obtained
This is the most frequent challenge. The inherent electronic influence of the CF3 group often leads to the formation of a mixture of regioisomers, which can be difficult to separate.[7]
Root Cause Analysis
The formation of isomeric mixtures arises from the competitive attack of the substituted hydrazine at the two non-equivalent carbonyl carbons of the trifluoromethyl-β-diketone. The reaction mechanism, often a variation of the Knorr pyrazole synthesis, proceeds through a series of intermediates, and the initial point of attack is a key determinant of the final product ratio.[5][6][8]
Diagram: Knorr Pyrazole Synthesis Pathway
Caption: Knorr synthesis pathways from an unsymmetrical diketone.
Troubleshooting Steps & Experimental Protocols
The choice of solvent can have a profound impact on regioselectivity. Standard solvents like ethanol often lead to poor isomeric ratios.[7] Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically improve regioselectivity.[7] These solvents can modulate the reactivity of the carbonyl groups through hydrogen bonding.
Protocol 1: Regioselective Pyrazole Synthesis Using Fluorinated Alcohols [3][7]
-
Materials:
-
Trifluoromethyl-1,3-diketone (1.0 mmol)
-
Substituted hydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the trifluoromethyl-1,3-diketone in HFIP.
-
Add the substituted hydrazine to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.
-
Determine the isomeric ratio using ¹H NMR and/or GC-MS.
-
Table 1: Effect of Solvent on Regioselectivity
| Solvent | Regioisomeric Ratio (Isomer A : Isomer B) | Reference |
| Ethanol | Often close to 1:1 (poor selectivity) | [7] |
| 2,2,2-Trifluoroethanol (TFE) | Significantly improved selectivity | [7] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Dramatically increased selectivity | [7] |
The pH of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in the substituted hydrazine, thereby influencing the initial site of attack.[3]
-
Acidic Conditions: In the presence of an acid catalyst, both carbonyl groups can be protonated, but the effect on the hydrazine is more pronounced. The reaction can be directed to favor one pathway over the other.[8][9]
-
Basic Conditions: Under basic conditions, the more nucleophilic nitrogen of the hydrazine is more likely to initiate the attack.
Troubleshooting Workflow for pH Adjustment:
-
Start with a neutral reaction in a standard solvent (e.g., ethanol).
-
If regioselectivity is poor, add a catalytic amount of a Brønsted acid (e.g., acetic acid, p-toluenesulfonic acid).
-
Alternatively, conduct the reaction in the presence of a mild base (e.g., sodium acetate).
-
Analyze the product mixture for changes in the isomeric ratio.
Issue 2: The Major Product is the Undesired Regioisomer
This frustrating scenario occurs when the inherent electronics of your substrates favor the formation of the wrong isomer under standard conditions.
Troubleshooting Steps & Experimental Protocols
When condensation reactions consistently yield the undesired isomer, a complete change in synthetic strategy is often the most effective solution. [3+2] cycloaddition reactions offer an alternative and often highly regioselective route to trifluoromethyl pyrazoles.[10][11]
Protocol 2: Regioselective Synthesis of 3-Trifluoromethyl-4-substituted Pyrazoles via [3+2] Cycloaddition [10]
-
Materials:
-
Trifluoroacetohydrazonoyl bromide (1.0 mmol)
-
Nitroolefin (1.2 mmol)
-
Triethylamine (1.5 mmol)
-
Dichloromethane (DCM) (5 mL)
-
-
Procedure:
-
Dissolve the trifluoroacetohydrazonoyl bromide and the nitroolefin in DCM in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triethylamine to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired regioisomer.
-
Diagram: Troubleshooting Workflow for Regioselectivity
Caption: Troubleshooting workflow for improving regioselectivity.
For the synthesis of N-trifluoromethyl pyrazoles, the instability of trifluoromethylhydrazine presents a significant challenge.[1] A one-pot synthesis from di-Boc trifluoromethylhydrazine has been developed to overcome this.[1]
Protocol 3: One-Pot Synthesis of N-Trifluoromethyl Pyrazoles [1]
-
Materials:
-
Di-Boc trifluoromethylhydrazine (1.0 mmol)
-
1,3-Dicarbonyl compound (1.1 mmol)
-
Strong acid (e.g., HCl in dioxane)
-
Dichloromethane (DCM)
-
-
Procedure:
-
In a reaction vessel, dissolve the di-Boc trifluoromethylhydrazine in DCM.
-
Add the strong acid to generate trifluoromethylhydrazine in situ.
-
Add the 1,3-dicarbonyl compound to the reaction mixture.
-
Stir at the optimized temperature (e.g., 20-40 °C) for 12 hours.
-
Quench the reaction with a saturated sodium bicarbonate aqueous solution.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and filter.
-
Concentrate under reduced pressure and purify by column chromatography.
-
Key Optimization Insight: The use of a strong acid in a non-polar solvent like DCM is crucial to suppress the formation of undesired des-CF3 side products.[1]
III. Conclusion
Improving the regioselectivity in trifluoromethyl pyrazole synthesis requires a systematic approach that considers the electronic and steric nature of the substrates, as well as a careful optimization of reaction conditions. When conventional methods fall short, exploring alternative synthetic strategies, such as [3+2] cycloadditions, can provide a robust solution. This guide provides a starting point for troubleshooting common issues, and the cited literature offers a wealth of further information for developing highly regioselective synthetic routes to these valuable compounds.
IV. References
-
Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. PubMed. [Link]
-
Synthesis of Trifluoromethylated Pyrazolidines, Pyrazolines and Pyrazoles via Divergent Reaction of β-CF3-1,3-Enynes with Hydrazines. Organic Letters - ACS Publications. [Link]
-
Synthesis of 4‐substituted 3‐trifluoromethyl pyrazoles. ResearchGate. [Link]
-
The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry. [Link]
-
The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate. [Link]
-
Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. PMC. [Link]
-
Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Publishing. [Link]
-
Knorr pyrazole synthesis. Name-Reaction.com. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Various methods for the synthesis of pyrazole. ResearchGate. [Link]
-
Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC. [Link]
-
Selective Incorporation of Fluorine in Pyrazoles. ResearchGate. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
Copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles. PMC. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
-
Regioselective Scalable Approaches to Trifluoromethylated Pyrazoles. Synfacts. [Link]
-
A General and Regioselective Synthesis of 5-Trifluoromethyl-pyrazoles. Organic Letters. [Link]
-
Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. PMC. [Link]
-
(PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. ResearchGate. [Link]
-
Synthesis of 5-aryl-3-trifluoromethyl pyrazole derivatives in the... ResearchGate. [Link]
-
Fluorinated Pyrazoles: From Synthesis to Applications. Scite.ai. [Link]
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. [Link]
-
Regioselective synthesis of fluorinated pyrazole derivatives from trifluoromethyl-1,3-diketone. Scilit. [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Drug and Pharmaceutical Research. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. name-reaction.com [name-reaction.com]
- 9. jk-sci.com [jk-sci.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting low yields in pyrazole Sonogashira coupling
Welcome to the Pyrazole Sonogashira Technical Support Center .
This guide is not a generic textbook summary. It is a targeted troubleshooting system designed for medicinal chemists and process scientists facing stalled reactions, low yields, or intractable mixtures when coupling alkynes with pyrazole scaffolds.
Quick Diagnostics: What is your primary failure mode?
| Observation | Diagnosis | Immediate Action |
| Reaction Stalls < 20% Conv. | Catalyst Poisoning (N-coordination) | Switch to Protocol B (Cu-Free/Bulky Ligand) or Protect Nitrogen. |
| Starting Material Remains | Electronic Deactivation (4-position) | Increase Temp to 80°C; Switch to XPhos Pd G2 . |
| Blue/Green Reaction Mixture | Oxidative Homocoupling (Glaser) | Degas rigorously; Switch to Protocol B (Cu-Free). |
| Black Precipitate (Pd Black) | Catalyst Decomposition | Ligand is too weak for the temp. Switch to Pd(dppf)Cl₂ or XPhos . |
Module 1: The "Nitrogen Trap" (Catalyst Sequestration)
The Problem: Unprotected pyrazoles (
The Mechanism:
In a standard Sonogashira, the active species is
Troubleshooting Steps:
-
Check Protection: If your pyrazole is
free, you must protect it.-
Boc: Often too labile under basic Sonogashira conditions (cleaves, then poisons).
-
THP (Tetrahydropyranyl) or SEM (Trimethylsilylethoxymethyl):Recommended. Stable to base, removable with acid/fluoride.
-
-
Ligand Overpowering: If you cannot protect, you must use a ligand that binds Pd tighter than the pyrazole nitrogen.
-
Fail:
(Monodentate, easily displaced). -
Pass: dppf (Bidentate, chelating) or XPhos (Bulky, shields the metal center).
-
Module 2: Positional Reactivity (The Electronic Bias)
The Problem: Not all halopyrazoles react with the same kinetics. The electron density of the pyrazole ring dictates the rate of Oxidative Addition (the rate-determining step).
-
4-Halopyrazoles: The pyrazole ring is electron-rich (excess
-density). The C4 position is nucleophilic. This makes the C-X bond strong and electron-rich, resisting oxidative addition by Pd(0).-
Fix: Requires electron-rich, bulky ligands (e.g.,
, XPhos) to push electron density onto the Pd, making it more nucleophilic and eager to attack the C-X bond.
-
-
3- or 5-Halopyrazoles: These positions are adjacent to the electronegative Nitrogen. The C-X bond is more electron-deficient (similar to pyridine), facilitating faster oxidative addition.
-
Risk:[1] These positions are sterically sensitive to the N-protecting group.
-
Reactivity Hierarchy:
Module 3: The Copper Dilemma (Glaser Coupling)
The Problem: You observe the formation of the alkyne dimer (Glaser product) instead of the cross-coupled product.
Root Cause:
-
Oxygen Leak: Copper catalyzes homocoupling in the presence of trace
. -
Copper-Pyrazole Interaction: Cu(I) may coordinate to the pyrazole, pulling it out of the transmetallation cycle, leaving the alkyne to dimerize.
The Fix:
-
Degassing: Sparging with Argon for 15 mins is mandatory. Balloon pressure is insufficient if the solvent wasn't degassed first.
-
Copper-Free Protocol: Eliminate Cu entirely to remove the homocoupling pathway (See Protocol B).
Visual Logic: Troubleshooting Workflow
Caption: Decision tree for isolating the root cause of failure in pyrazole couplings.
Module 4: Validated Protocols
Protocol A: The "Robust" Standard (For 3/5-Iodo & Reactive Systems)
Best for: Protected pyrazoles, aryl iodides, non-precious alkynes.
-
Catalyst:
(5 mol%). Why: Ferrocene ligand prevents Pd poisoning better than . -
Co-Catalyst: CuI (5 mol%).
-
Base:
(3.0 equiv). -
Solvent: DMF (Anhydrous, degassed).
-
Procedure:
-
Charge flask with Halopyrazole (1.0 eq), Pd-cat, and CuI.
-
Evacuate/backfill with Argon (x3).
-
Add degassed DMF and
. -
Add Alkyne (1.2 eq) last.
-
Stir at RT for 1h. If no reaction, heat to 60°C.
-
Protocol B: The "Silver Bullet" (Copper-Free / Difficult Substrates)
Best for: 4-Halopyrazoles, Unprotected pyrazoles (sometimes), and preventing homocoupling.
-
Catalyst: XPhos Pd G2 (2-5 mol%).
-
Alternative:
(5%) + XPhos (10%).
-
-
Base:
(2.0 equiv).[2] Why: Inorganic base avoids amine-coordination issues. -
Solvent: MeCN or 1,4-Dioxane/Water (10:1).
-
Procedure:
-
Combine Halopyrazole, Catalyst, and Base in a vial.
-
Seal and purge with Argon.
-
Add degassed solvent and Alkyne.[3]
-
Heat is required: Run at 80°C - 100°C.
-
Note: The reaction mixture will turn dark orange/brown (normal). Green indicates oxidation (bad).
-
FAQ: Rapid Fire Troubleshooting
Q: My reaction turns black immediately upon heating.
-
A: "Pd-Black" precipitation.[3][4] Your ligand is dissociating.[5]
-
Fix: Lower temperature or switch to a thermally stable catalyst like Pd(dppf)Cl₂ or Pd(dtbpf)Cl₂ .
-
Q: Can I use microwave irradiation?
-
A: Yes, but be careful. Microwaves accelerate the reaction but also catalyst decomposition.
-
Rule: Use Protocol B (Cu-Free) for microwaves. Copper is unstable under high-energy rapid heating in these systems.
-
Q: I cannot protect my pyrazole nitrogen. What now?
-
A: Use Protocol B with 3.0 equiv of base . The extra base ensures the pyrazole remains deprotonated (anionic), which, counter-intuitively, can sometimes couple better than the neutral species if using a bulky ligand that prevents N-Pd coordination.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link
- Foundational text on mechanism and ligand effects.
-
Tykwinski, R. R. (2003). Evolution in the Palladium-Catalyzed Cross-Coupling of sp- and sp2-Hybridized Carbon Atoms. Angewandte Chemie International Edition, 42(13), 1416-1419. Link
- Details on alkyne activation and copper-free p
-
BenchChem Technical Support. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions. BenchChem Knowledge Base. Link
- Source for general troubleshooting decision trees and reactivity trends.
-
Gelman, D., & Buchwald, S. L. (2003).[6] Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Bromides with Alkynes.[2][7][8][9] Angewandte Chemie, 115(48), 6175-6178. Link
- Primary source for XPhos/Cu-free protocols in hindered systems.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
Technical Support Center: Purification of Volatile Ethynyl Pyrazole Derivatives
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Volatile Ethynyl Pyrazole Derivatives – Purification & Handling[1]
Introduction: The "Invisible" Yield Loss
Welcome. If you are accessing this guide, you have likely encountered the "vanishing product" phenomenon. Ethynyl pyrazole derivatives—particularly low molecular weight, N-unsubstituted variants—present a dual challenge in medicinal chemistry:
-
High Volatility: They sublime or co-distill with solvents during concentration.[1]
-
Reactive Instability: The ethynyl handle (
) is prone to oxidative coupling (Glaser coupling) or polymerization if metal catalysts (Cu/Pd) are not rigorously removed.[1]
This guide moves beyond standard protocols to address the specific physicochemical traps of this scaffold.
Module 1: Troubleshooting Guide (Q&A)
Q1: "I synthesized 5 grams, but after rotary evaporation, I only have 2 grams. Where did it go?"
Diagnosis: You likely experienced Co-distillation or Sublimation .[1]
Small pyrazoles have high vapor pressures.[1] When you apply high vacuum (
The Fix: The "Delta 20" Rule
-
Never use a high-vacuum pump for solvent removal of these derivatives.[1] Use a diaphragm pump with precise pressure control.[1]
-
Protocol: Set the bath to
. Set the vacuum to 20 mbar above the solvent's boiling point at that temperature. -
Solvent Switch: Extract with n-Pentane or Diethyl Ether (boiling points
).[1] These can be removed at atmospheric pressure or very mild vacuum (300 mbar), sparing your product.[1]
Q2: "My product streaks/tails on the silica column and I can't separate it."
Diagnosis: Silanol Interaction.
N-unsubstituted pyrazoles (
The Fix: Base Deactivation
-
Pre-treatment: Flush your silica column with mobile phase containing 1% Triethylamine (TEA) before loading the sample.[1]
-
Mobile Phase: Maintain 0.5% TEA in your eluent during the run.
-
Alternative: Switch to Neutral Alumina (Activity Grade III).[1] Alumina is less acidic and reduces the "stickiness" of the pyrazole
.
Q3: "The product turned into an insoluble black tar overnight."
Diagnosis: Metal-Mediated Polymerization. If you used Sonogashira or Click chemistry to install the ethynyl group, trace Copper (Cu) or Palladium (Pd) remains.[1] These metals catalyze the cross-linking of the alkyne groups, especially in concentrated oils.
The Fix: Scavenge & Stabilize
-
Wash: Use an aqueous wash of EDTA or N-Acetylcysteine during workup to chelate metals.[1]
-
Storage: Store the purified compound as a dilute solution in benzene/toluene at
rather than a neat oil. The solvent acts as a "spacer" preventing intermolecular polymerization.
Module 2: Decision Logic & Workflows
Before selecting a method, assess the physical state and stability of your derivative.
Figure 1: Decision matrix for selecting the optimal purification route based on physical state and volatility.[1]
Module 3: Advanced Protocols
Protocol A: Kugelrohr Distillation (Bulb-to-Bulb)
Best for: Isolating volatile oils or low-melting solids from non-volatile tars.[1]
Context: Unlike standard distillation, Kugelrohr uses a short path and a rocking motion to prevent "bumping."[2] It is the most effective way to recover volatile pyrazoles without yield loss.
Step-by-Step:
-
Loading: Dissolve crude material in minimal DCM. Transfer to the terminal bulb (smallest).[1] Evaporate the DCM gently using a nitrogen stream (do not rotavap).
-
Assembly: Connect the bulb train. Ensure the receiving bulb is outside the oven.
-
Cooling: Place the receiving bulb in a Dry Ice/Acetone bath (
). Critical: Water ice is often insufficient for ethynyl pyrazoles. -
Vacuum: Apply high vacuum (
mmHg). -
Heating:
-
Start the oven at
. -
Increase by
every 5 minutes. -
Stop immediately when condensation appears in the cooled bulb.
-
-
Harvesting: Once distillation is complete, release vacuum with Argon (not air) to prevent oxidation of the ethynyl group.
Figure 2: Kugelrohr distillation workflow for maximizing recovery of volatile derivatives.[1]
Protocol B: Buffered Flash Chromatography
Best for: Separating structural isomers or removing specific impurities.[1]
Data: Solvent Systems for Pyrazoles
| Solvent System | Additive | Application |
| Hexane / EtOAc | 1% TEA | Standard purification.[1] TEA prevents tailing.[1] |
| DCM / MeOH | 1% NH₄OH | For highly polar/basic pyrazoles.[1] |
| Pentane / Ether | None | Preferred for volatiles. Allows solvent removal at |
Procedure:
-
Slurry Packing: Suspend Silica gel (grade 60) in Hexane containing 1% Triethylamine. Pour into the column and flush with 2 column volumes.
-
Loading: Load sample as a liquid (neat) or dissolved in minimum Hexane/DCM. Avoid dry-loading on silica as the heat of adsorption can degrade the ethynyl group.
-
Elution: Run the gradient.
-
Concentration (The Danger Zone): Combine fractions.
-
Do NOT rotavap to dryness.[1]
-
Concentrate until volume is ~5mL.
-
Transfer to a tared vial.
-
Finish drying under a gentle stream of Nitrogen gas.
-
Module 4: Stability & Storage Data
The "Ethynyl" Risk Factor:
The terminal alkyne proton is acidic (
Storage Specifications:
-
Temperature:
is mandatory.[1] -
Atmosphere: Argon or Nitrogen.[1]
-
State: If possible, store as a 0.1 M solution in Benzene (freezes at
, easy to sublime off later) or Toluene. -
Container: Amber glass (protects from UV-induced radical formation).[1]
References
-
Review of Pyrazole Synthesis & Properties
-
Kugelrohr Distillation Principles
-
Sigma-Aldrich Technical Bulletin.[1] "Kugelrohr Distillation: Operating Principles and Glassware."
-
-
Handling Volatile Organic Compounds
-
University of Rochester.[1] "Techniques for Handling Volatile Compounds."
-
-
Chromatography of Nitrogen Heterocycles
-
Reich, H. J.[1] "Separation of Basic Nitrogen Compounds." University of Wisconsin-Madison Organic Chemistry Data.
-
-
Ethynyl Group Stability (Glaser Coupling Prevention)
Sources
Technical Support Center: Troubleshooting 3-CF3 Substituted Pyrazoles
Welcome to the Advanced Heterocycle Synthesis Support Center. The incorporation of a trifluoromethyl (-CF3) group into a pyrazole core is a highly sought-after transformation in drug development (e.g., Celecoxib, Mavacoxib). However, the extreme steric bulk and powerful electron-withdrawing nature of the -CF3 group frequently lead to poor yields, sluggish reaction kinetics, and frustrating regioselectivity issues.
This guide is designed for bench scientists and drug development professionals. It bypasses generic advice to provide field-proven, mechanistically grounded solutions for overcoming steric hindrance during the de novo synthesis and functionalization of 3-CF3 pyrazoles.
Quantitative Performance of Synthesis Strategies
Before troubleshooting, review the expected performance metrics of various pyrazole synthesis and functionalization strategies. If your current yields fall below these benchmarks, consult the FAQ sections below.
| Synthesis Strategy | Reagents / Conditions | Major Regioisomer | Typical Yield | Steric Tolerance |
| Dehydrative Condensation | Hydrazines + 1,3-Dicarbonyls | Mixed (3-CF3 / 5-CF3) | 40–60% | Low |
| 3-Component Coupling | BTP + Aldehydes + Hydrazides | 3-CF3 | 85–95% | High |
| Protic Solvent Switch | Ynones + Hydrazines in HFIP | 3-CF3 | 80–90% | Moderate |
| Aprotic Solvent Switch | Ynones + Hydrazines in DMSO | 5-CF3 | 75–88% | Moderate |
| Base-Mediated Alkylation | 3-CF3 Pyrazole + K₂CO₃ in DMSO | N1-Alkyl-3-CF3 | 70–85% | High |
Section 1: De Novo Synthesis & Cycloaddition Challenges
Q: My standard dehydrative condensation between hydrazines and 1,3-dicarbonyls yields an inseparable mixture of 3-CF3 and 5-CF3 pyrazoles, and yields plummet when my substrates have bulky ortho-substituents. How can I selectively synthesize the 3-CF3 regioisomer while overcoming this steric hindrance?
A: The traditional C3–N2 / C5–N1 bond formation pathway is highly susceptible to the steric bulk of the trifluoromethyl group. Direct nucleophilic attack at a sterically hindered carbonyl is kinetically unfavorable, leading to poor regioselectivity and low yields.
To bypass this, we recommend abandoning 1,3-dicarbonyls and shifting to a metal-free, catalyst-free three-component coupling strategy utilizing 2-bromo-3,3,3-trifluoropropene (BTP), aldehydes, and sulfonyl hydrazides, as detailed in1.
Causality: This reaction proceeds via the in-situ formation of an N-tosylhydrazone, which decomposes into a diazo compound. The subsequent [3+2] cycloaddition with BTP is governed by a 1,3-hydrogen atom transfer (1,3-HAT) process. Because the transition state relies on this HAT mechanism rather than a direct nucleophilic attack at a sterically hindered center, the reaction is remarkably insensitive to steric hindrance. It easily tolerates bulky substituents and exclusively yields the symmetric 3-CF3 pyrazole.
Fig 1. Metal-free 3-component coupling pathway bypassing steric hindrance via 1,3-HAT.
Protocol 1: Metal-Free Synthesis of 3-CF3 Pyrazoles via BTP Coupling
Self-Validation Checkpoint: Before proceeding, ensure the aldehyde is fully dissolved to prevent heterogeneous side reactions.
-
Hydrazone Formation: In a dry reaction vessel, combine the aldehyde (1.0 equiv) and sulfonyl hydrazide (1.2 equiv) in 1,4-dioxane.
-
Causality: A slight excess of hydrazide ensures complete consumption of the aldehyde, preventing unreacted aldehyde from competing in the later cycloaddition step.
-
-
BTP Addition: Add 2-bromo-3,3,3-trifluoropropene (BTP) (1.5 equiv) and K₂CO₃ (2.0 equiv).
-
Causality: BTP is highly volatile; adding an excess compensates for evaporative loss. The base is critical to promote the decomposition of the in-situ generated N-tosylhydrazone into the reactive diazo intermediate.
-
-
Cycloaddition & Heating: Stir the mixture at 80°C for 12 hours.
-
Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc). The formation of a new, highly UV-active spot coupled with the complete disappearance of the hydrazone intermediate confirms the [3+2] cycloaddition and subsequent 1,3-HAT process are successful.
-
-
Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine.
-
Causality: Brine removes the highly polar sulfinate salts generated as byproducts of the hydrazone decomposition, ensuring a clean crude profile for column chromatography.
-
Section 2: N-Alkylation Regioselectivity Challenges
Q: I am trying to N-alkylate a pre-formed 3-CF3 pyrazole, but the steric bulk of the CF3 group is forcing the alkylation to the N2 position, or giving me a 50/50 mixture. How do I force N1-alkylation?
A: The non-equivalence of the N1 and N2 atoms in 3-CF3 pyrazoles is driven by a tug-of-war between the electron-withdrawing nature of the CF3 group (which makes the adjacent N2 less nucleophilic) and its significant steric hindrance (which physically blocks N2). Under standard conditions, these competing factors often result in complex mixtures of regioisomers2.
Causality: To force N1-alkylation (far from the CF3 group), you must leverage both solvent polarity and the coordinating ability of the base. Using a polar aprotic solvent like DMSO with K₂CO₃ enhances the nucleophilicity of the N1 nitrogen by stabilizing the pyrazolide anion in a way that leaves N1 exposed. Conversely, if you require N2-alkylation, using fluorinated alcohols (like HFIP) or coordinating cations (like MgBr₂) can alter the transition state to favor the more hindered site via coordination control 3.
Fig 2. Decision tree for regioselective N-alkylation of 3-CF3 pyrazoles based on solvent and base.
Protocol 2: Regioselective N1-Alkylation of 3-CF3 Pyrazoles
-
Deprotonation: Dissolve the 3-CF3 pyrazole (1.0 equiv) in anhydrous DMSO (0.25 M). Add finely powdered K₂CO₃ (2.0 equiv) and stir at room temperature for 30 minutes.
-
Causality: DMSO strongly solvates the potassium cation, leaving a "naked", highly reactive pyrazolide anion. The 30-minute pre-stir ensures complete deprotonation before the electrophile is introduced, preventing mixed kinetic attacks.
-
-
Electrophile Addition: Dropwise add the alkylating agent (e.g., alkyl halide, 1.1 equiv).
-
Causality: Dropwise addition prevents localized high concentrations of the electrophile, minimizing the risk of over-alkylation or N2-attack driven by kinetic bursts.
-
-
Reaction Monitoring: Stir at 25–60°C depending on the electrophile's reactivity.
-
Self-Validation: Analyze via ¹⁹F NMR of a crude aliquot. A single sharp singlet around -61 ppm indicates high N1 regioselectivity, whereas the appearance of a secondary shifted peak indicates N2-alkylation contamination.
-
-
Quenching and Extraction: Quench with cold water and extract with ethyl acetate.
-
Causality: Adding a large volume of water forces the organic product out of the DMSO phase, allowing for efficient partitioning into the ethyl acetate layer and preventing DMSO carryover during concentration. Dry the organic layer over anhydrous Na₂SO₄ to remove trace water.
-
Section 3: Solvent-Switchable One-Pot Procedures
Q: Is there a reliable way to synthesize completely substituted 3-CF3 pyrazoles without isolating intermediates, while retaining the ability to switch between the 3-CF3 and 5-CF3 regioisomers?
A: Yes. If you are working with trifluoromethylated ynones and aryl/alkyl hydrazines, you can utilize a solvent-switchable two-step one-pot procedure4.
Causality: The regioselectivity of this specific condensation is dramatically dependent on the solvent's hydrogen-bonding network. Highly polar protic solvents like hexafluoroisopropanol (HFIP) stabilize the transition state leading to 3-trifluoromethylpyrazoles. In contrast, polar aprotic solvents like DMSO lack this hydrogen-bonding capability, altering the stabilization of the intermediate carbanion/hydrazone and preferentially driving the formation of the sterically hindered 5-CF3 substituted isomers. This method is highly scalable and has been used to synthesize gram-scale quantities of Celecoxib and its isomers.
References
-
Regioselective Synthesis of 3-Trifluoromethylpyrazole by Coupling of Aldehydes, Sulfonyl Hydrazides, and 2-Bromo-3,3,3-trifluoropropene. Organic Letters - ACS Publications.[Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.[Link]
-
Benefits of a Dual Chemical and Physical Activation: Direct Aza-Michael Addition of Anilines Promoted by Solvent Effect under High Pressure. ResearchGate.[Link]
Sources
Optimizing click reaction conditions for electron-deficient alkynes
Technical Support Center: Electron-Deficient Alkyne Ligation
Topic: Optimizing Click Reaction Conditions for Electron-Deficient Alkynes Ticket ID: #EDA-OPT-2026 Assigned Specialist: Senior Application Scientist
Executive Summary: The Stability-Reactivity Paradox
Electron-deficient alkynes (e.g., propiolamides, alkynyl sulfones, acetylenedicarboxylates) present a unique paradox in bioconjugation. Unlike standard aliphatic alkynes, their electron-withdrawing groups (EWGs) lower the pKa of the terminal proton (if present) and lower the LUMO energy.
-
The Good: They often exhibit faster CuAAC kinetics because the deprotonation step (forming the Cu(I)-acetylide species) is accelerated. Some highly activated internal alkynes can even react without copper (mild SPAAC-like behavior).
-
The Bad: They are potent Michael acceptors. In biological media, they rapidly react with nucleophiles—specifically cysteine thiols—irreversibly destroying your handle before the click reaction occurs.
This guide prioritizes kinetic competition : You must make the desired cycloaddition outcompete the background Michael addition.
Diagnostic Workflow
Before altering your protocol, identify your failure mode using the decision tree below.
Figure 1: Diagnostic decision tree for troubleshooting electron-deficient alkyne ligation failures.
Troubleshooting Modules (FAQ Format)
Module A: The "Disappearing Alkyne" (Stability Issues)
User Question: I incubated my propiolamide-tagged protein with the azide, but the alkyne peak disappeared from LC-MS without forming the triazole product. What happened?
Technical Diagnosis:
You likely encountered the Thiol-Yne Michael Addition . Electron-deficient alkynes are electrophilic. Free thiols (Glutathione, Cysteine residues) attack the
Corrective Actions:
-
Lower the pH: Thiols are nucleophilic as thiolate anions (
). The pKa of Cysteine is ~8.3. Dropping the reaction pH to 6.0–6.5 significantly protonates the thiols, reducing their nucleophilicity, while CuAAC remains robust down to pH 5. -
Cysteine Capping: If your protein has surface-exposed cysteines, pre-treat with iodoacetamide (IAM) or N-ethylmaleimide (NEM) to block them before introducing the alkyne.
-
Increase Azide Concentration: Drive the kinetics. Use 50–100 equivalents of azide to force the CuAAC reaction to outcompete the Michael addition.
Module B: Sluggish Kinetics in CuAAC
User Question: My alkyne is activated (electron-deficient), so it should be fast. Why is the reaction stalling?
Technical Diagnosis: While electron-withdrawing groups facilitate the formation of the copper-acetylide intermediate (by increasing C-H acidity), they can also trap the copper in unproductive chelation states or make the alkyne susceptible to hydration. Furthermore, if you are using standard TBTA ligand, it may not be water-soluble enough to protect the Cu(I) in your specific buffer.
Corrective Actions:
-
Switch Ligand to THPTA or BTTAA: These water-soluble ligands prevent Cu(I) oxidation and disproportionation better than TBTA.
-
Use a Chelating Azide: Switch your reporter cargo to a Picolyl Azide . The pyridine nitrogen in picolyl azide chelates the copper, effectively raising the local concentration of catalyst at the reaction site. This can boost rates by 20–50x, crucial for unstable alkynes.
-
Anaerobic Conditions: Electron-deficient alkynes are prone to oxidative degradation (Glaser coupling) in the presence of Cu and
. Degas your buffers.
Module C: Internal Alkynes (Copper-Free Potential?)
User Question: I am using an internal electron-deficient alkyne (e.g., dimethyl acetylenedicarboxylate derivative). Can I run this without copper?
Technical Diagnosis: Yes, but with caveats. Highly electron-deficient internal alkynes can undergo thermal 1,3-dipolar cycloaddition with azides (Huisgen reaction) without copper. However, this is often slow at room temperature and lacks regioselectivity (forms 1,4 and 1,5 isomers).
Corrective Actions:
-
Temperature: If the biological sample tolerates it, heat to 37°C or 45°C.
-
Switch to iEDDA: If you cannot use copper and the thermal click is too slow, electron-deficient alkynes are excellent dienophiles for Tetrazines (Inverse Electron Demand Diels-Alder). This reaction is orders of magnitude faster than copper-free azide-alkyne cycloaddition.[1]
Optimized Experimental Protocols
Protocol A: CuAAC for Labile Electron-Deficient Alkynes
Designed for propiolamides or alkynyl ketones.
Reagents:
-
Buffer: 100 mM Potassium Phosphate, pH 6.0 (Critical: strictly control pH).
-
Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine).
-
Reductant: Sodium Ascorbate (freshly prepared).
-
Catalyst:
.
Procedure:
-
Preparation: Degas all buffers with
for 15 minutes. -
Mixture: In a microcentrifuge tube, combine:
-
Protein-Alkyne (50 µM final)
-
Azide Probe (500 µM final, 10 equiv)
-
Premix Cu/Ligand complex: Mix
(1 mM final) with THPTA (5 mM final) separately, then add to reaction.
-
-
Initiation: Add Sodium Ascorbate (5 mM final).
-
Incubation: Incubate at 25°C for 30–60 minutes. Do not incubate overnight; degradation will overtake product formation.
-
Quench: Add EDTA (10 mM) to strip copper.
Protocol B: Thiol Stability Assay (GSH Test)
Run this BEFORE your actual experiment to determine if your alkyne is too unstable.
-
Dissolve your alkyne (1 mM) in PBS (pH 7.4) containing 5 mM Glutathione (GSH).
-
Monitor by LC-MS at t=0, 30 min, and 2 hours.
-
Result Interpretation:
-
>90% Alkyne remaining at 2h: Safe for standard Click.
-
<50% Alkyne remaining: Must use Protocol A (pH 6.0) or switch to iEDDA.
-
Mechanistic Visualization
The following diagram illustrates the kinetic competition between the desired CuAAC pathway and the undesired Thiol-Michael addition.
Figure 2: Kinetic competition pathways. Success depends on accelerating the Cu(I) pathway while suppressing the Thiol pathway via pH control.
References
-
Rostovtsev, V. V., et al. (2002).[1] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[2] Angewandte Chemie International Edition.
-
Hong, V., et al. (2009).[3] Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie.
-
Patterson, D. M., et al. (2014). Improved cyclopropene reporters for probing protein glycosylation. Berichte der deutschen chemischen Gesellschaft. (Discusses stability of strained/activated alkynes against thiols).
-
Uttamapinant, C., et al. (2012). Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling.[4] Angewandte Chemie.
-
Li, Z., et al. (2016). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules.
Sources
Technical Support Center: Solvent Selection for Crystallization of Pyrazole Intermediates
Welcome to the Technical Support Center for the crystallization of pyrazole intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for obtaining high-purity crystalline pyrazole derivatives. The selection of an appropriate solvent system is a critical parameter that significantly influences crystal yield, purity, and morphology. This resource offers practical, in-depth guidance in a question-and-answer format to address common challenges encountered in the laboratory.
Troubleshooting Guide
This section addresses specific experimental issues you may encounter during the crystallization of pyrazole intermediates.
Question: My pyrazole intermediate is "oiling out" instead of crystallizing. What causes this and how can I fix it?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when the supersaturation is too high, or the solute has a low melting point relative to the crystallization temperature. The pyrazole intermediate may be too soluble in the chosen solvent at the crystallization temperature.
Causality and Mitigation Strategies:
-
High Supersaturation: Rapid cooling or the abrupt addition of an anti-solvent can lead to a sudden and high degree of supersaturation, favoring the formation of an oil over an ordered crystal lattice. To mitigate this, a slower cooling rate is recommended. Insulating the flask can help achieve a more gradual temperature decrease, promoting the formation of larger, more ordered crystals.[1]
-
Solvent Choice: The solvent may be too good at solvating the pyrazole derivative. Consider switching to a solvent in which the compound has slightly lower solubility at elevated temperatures. A systematic solvent screening is advisable.
-
Temperature Gradient: Ensure a uniform temperature throughout the solution. Agitation can help prevent localized areas of high supersaturation.
-
Seeding: Introducing a small seed crystal of the desired pyrazole intermediate can provide a template for crystallization and bypass the nucleation barrier that can lead to oiling.
Question: I am getting a very low yield after recrystallization. How can I improve it?
Answer: Low yield is a common issue and can often be attributed to the choice of solvent and the crystallization technique.
Strategies to Enhance Yield:
-
Solvent Selection: The ideal solvent should have high solubility for your pyrazole intermediate at elevated temperatures and low solubility at lower temperatures.[1] If the solubility at low temperatures is still significant, you will lose a substantial amount of product in the mother liquor. A solvent screen is crucial to identify the optimal solvent or solvent mixture.[2]
-
Cooling Temperature: Ensure you are cooling the solution to a sufficiently low temperature to maximize precipitation. Cooling in an ice bath or refrigerator can significantly improve yield, provided the solvent doesn't freeze.
-
Anti-Solvent Addition: If a suitable single solvent cannot be identified, an anti-solvent crystallization is a powerful technique. Dissolve your pyrazole intermediate in a "good" solvent where it is highly soluble, and then slowly add a miscible "anti-solvent" in which it is poorly soluble until the solution becomes turbid.[1] This method can significantly increase the yield.
-
Solvent Mixtures: Utilizing binary or even ternary solvent mixtures can sometimes offer superior results compared to single solvents in terms of crystallization yield.[3][4]
Question: My final product is an amorphous solid, not crystalline. What steps can I take to induce crystallization?
Answer: The formation of an amorphous solid suggests that the molecules are solidifying without arranging into an ordered crystal lattice. This can be due to rapid precipitation or strong intermolecular interactions that hinder molecular arrangement.
Inducing Crystallization:
-
Slower Crystallization Rate: As with "oiling out," a slower process is key. Slow cooling, slow evaporation of the solvent, or very gradual addition of an anti-solvent can provide the necessary time for molecules to align into a crystal lattice.[1]
-
Solvent Environment: The solvent plays a critical role in polymorphism.[5] Experiment with solvents of different polarities and hydrogen bonding capabilities. A different solvent environment can favor a crystalline form.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the air-solvent interface can create microscopic imperfections on the glass surface that may act as nucleation sites.
-
Sonication: Subjecting the solution to ultrasonic waves can sometimes induce nucleation and crystallization.
Frequently Asked Questions (FAQs)
This section covers fundamental concepts and best practices for the crystallization of pyrazole intermediates.
What are the ideal properties of a solvent for crystallizing pyrazole intermediates?
An ideal crystallization solvent should:
-
Exhibit a high dissolving power for the pyrazole intermediate at or near its boiling point and a low dissolving power at low temperatures (e.g., 0-5 °C).[1]
-
Not react with the pyrazole intermediate.
-
Be relatively volatile for easy removal from the crystals.
-
Have a boiling point below the melting point of the pyrazole intermediate.
-
Be non-toxic, inexpensive, and non-flammable for safety and scalability.
-
Form well-defined crystals of the desired polymorph.
How does solvent polarity affect the crystallization of pyrazole intermediates?
Solvent polarity is a critical factor. Pyrazoles are heterocyclic aromatic compounds with two adjacent nitrogen atoms, which can act as hydrogen bond donors and acceptors.[6][7] The polarity of the solvent will influence the solubility of the pyrazole derivative. Generally, polar pyrazoles will be more soluble in polar solvents, and non-polar pyrazoles in non-polar solvents ("like dissolves like"). The choice of solvent polarity can also influence which polymorph crystallizes.[8][9]
What are some common solvents for the crystallization of pyrazole intermediates?
Based on literature and practical experience, the following solvents are commonly screened for the crystallization of pyrazole intermediates:
| Solvent | Type | Boiling Point (°C) | Polarity | Key Considerations |
| Ethanol | Protic | 78 | High | Good general-purpose solvent for many pyrazole derivatives.[1] |
| Isopropanol | Protic | 82 | High | Similar to ethanol, often used for cooling crystallization.[1][10] |
| Acetone | Aprotic | 56 | High | Often a good solvent for dissolution, can be used for anti-solvent or evaporation methods.[1][10][11] |
| Ethyl Acetate | Aprotic | 77 | Medium | Effective for compounds of intermediate polarity.[1][12] |
| Toluene | Aromatic | 111 | Low | Can be effective for less polar pyrazole derivatives or as a co-solvent.[1] |
| Water | Protic | 100 | Very High | Often used as an anti-solvent for pyrazoles that are soluble in organic solvents.[1][12] |
How do I perform a systematic solvent screening for my pyrazole intermediate?
A systematic approach is crucial for efficiently identifying the best solvent system. The following workflow can be adapted to your specific pyrazole intermediate.
Caption: A systematic workflow for solvent screening in pyrazole intermediate crystallization.
Can I use solvent mixtures for crystallization?
Absolutely. Solvent mixtures, particularly binary systems, are a powerful tool in crystallization.[3] They allow for fine-tuning of the solvent properties to achieve the desired solubility profile. A common technique is to dissolve the pyrazole intermediate in a "good" solvent and then add a "poor" solvent (an anti-solvent) to induce precipitation.[1] For example, dissolving a pyrazole derivative in hot ethanol and then adding water dropwise until turbidity appears is a frequently used method.[12]
How can I purify my pyrazole if crystallization fails?
If crystallization proves difficult, other purification techniques can be employed:
-
Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated by strong acids.[2][13] This allows for purification by dissolving the crude mixture in an organic solvent and washing with an acidic aqueous solution to remove non-basic impurities. The pyrazole can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[2]
-
Formation of Acid Addition Salts: A related technique involves reacting the pyrazole with an inorganic or organic acid to form a salt, which can then be isolated by crystallization.[1][10][14] The pure pyrazole can be regenerated by neutralization.[1]
-
Column Chromatography: Silica gel column chromatography is a reliable method for purifying pyrazoles when crystallization is ineffective.[2] Common eluent systems include hexane/ethyl acetate or dichloromethane/methanol mixtures.
Experimental Protocols
Protocol 1: Cooling Crystallization
This is the most common technique and relies on the decreased solubility of the compound at lower temperatures.[1]
-
Dissolution: In a suitable flask, dissolve the crude pyrazole intermediate in the minimum volume of a pre-selected solvent (e.g., ethanol, isopropanol) by gently heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[1]
-
Cooling: Allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be insulated to slow the cooling rate.[1]
-
Further Cooling: Once the solution has reached room temperature, place it in an ice bath or refrigerator for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.[1]
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Anti-Solvent Crystallization
This technique is useful when the compound is highly soluble in one solvent but poorly soluble in another miscible solvent.[1]
-
Dissolution: Dissolve the crude pyrazole intermediate in a minimum amount of a "good" solvent (e.g., acetone) in which it is highly soluble.
-
Anti-Solvent Addition: With constant stirring, slowly add a miscible "anti-solvent" (e.g., water) in which the compound is poorly soluble, until the solution becomes slightly turbid.[1]
-
Crystallization: Allow the solution to stand at room temperature. If necessary, cool the mixture in an ice bath to promote further crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the anti-solvent or a mixture of the good solvent and anti-solvent.
-
Drying: Dry the crystals under vacuum.
References
- Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives - Benchchem.
- Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs | Pharmaceutical Technology.
- Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems | Industrial & Engineering Chemistry Research - ACS Publications.
- An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals - PubMed.
- WO2011076194A1 - Method for purifying pyrazoles - Google Patents.
- Technical Support Center: Pyrazole Synthesis via Cyclocondensation - Benchchem.
- Pyrazole - Properties, Synthesis, Reactions etc. - ChemicalBook.
- Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems | Request PDF - ResearchGate.
- Solvent selection for process development - Technobis Crystallization Systems.
- DE102009060150A1 - Process for the purification of pyrazoles - Google Patents.
- How can I purify a pyrazole compound with a N-C-N bond without using a silica column? - ResearchGate.
- dealing with poor solubility of pyrazole derivatives during synthesis - Benchchem.
- Troubleshooting guide for the scale-up synthesis of pyrazole compounds. - Benchchem.
- A review of pyrazole an its derivative - National Journal of Pharmaceutical Sciences.
- Recent Advances in Synthesis and Properties of Pyrazoles - MDPI.
- Convenient methods for the synthesis organotellurium compounds derived from pyrazole derivatives: synthesis and antimicrobial evaluation - Taylor & Francis.
- Chemistry and biomedical relevance of pyrazole derivatives: An integrated review - EPJ Web of Conferences.
- Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC - NIH.
- Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture - Royalchem.
- Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives - RWTH Publications.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- Full article: Green synthesis of pyrazole systems under solvent-free conditions.
- Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs) - Who we serve.
- Technical Support Center: Optimization of Solvent Conditions for Pyrazole Cyclization - Benchchem.
- troubleshooting low conversion rates in pyrazole synthesis - Benchchem.
- Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity - PMC.
- Mechanistic Study on the Effect of Solvents on Polymorphic Transformation of Aripiprazole by Solvent Property Parameters and Molecular Dynamics Simulation | Request PDF - ResearchGate.
- Synthesis, Characterization, X-Ray Crystal Study and Bioctivities of Pyrazole Derivatives: Identification of Antitumor, Antifungal and Antibacterial Pharmacophore Sites - ResearchGate.
- Synthesis and Properties of Pyrazoles - Encyclopedia.pub.
- Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Publishing.
- (PDF) Polymers and Solvent-Induced Polymorphic Selection and Preferential Orientation of Pyrazinamide Crystal - ResearchGate.
- 194 recent advances in the synthesis of new pyrazole derivatives.
-
Traditional methods for synthesizing Pyrazoles are shown in scheme (a) cyclocondensation; cycloaddition (b)[13]. - ResearchGate. Available from:
- Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC.
- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pharmtech.com [pharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]
- 7. Synthesis and Properties of Pyrazoles | Encyclopedia MDPI [encyclopedia.pub]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 14. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
Validation & Comparative
Comparative Guide: 19F NMR Characterization of 3-Trifluoromethyl Pyrazoles
Executive Summary
The Core Challenge: In the synthesis of trifluoromethylated pyrazoles—critical scaffolds in drugs like Celecoxib (Celebrex)—regioselectivity is the primary failure mode. The Knorr pyrazole synthesis often yields a mixture of 3-trifluoromethyl (
The Solution:
Part 1: Mechanistic Distinction & Data Comparison[2]
The Isomer Problem
When a trifluoromethyl-1,3-diketone reacts with a substituted hydrazine (
-
NMR: The pyrazole ring proton (
) often appears in the same region (6.5–7.0 ppm) for both isomers. -
NMR: While definitive, the
coupling ( ) splits signals into quartets, reducing signal-to-noise ratio and requiring long acquisition times.[1]
NMR Performance Matrix
The
Table 1: Comparative Chemical Shifts (Standardized in
)
| Feature | 3-Trifluoromethyl Pyrazole (Target) | 5-Trifluoromethyl Pyrazole (Alternative Isomer) | Mechanistic Cause |
| Typical Shift ( | -61.0 to -63.5 ppm | -57.0 to -59.5 ppm | Electronic Shielding: The 3-position is distal to the N1-substituent, experiencing less steric compression and different anisotropy than the 5-position.[1] |
| Shift Direction | Upfield (More Negative) | Downfield (Less Negative) | Steric Deshielding: The 5- |
| Strong NOE to N-Aryl/Alkyl protons is ABSENT . | Strong NOE to N-Aryl/Alkyl protons is PRESENT .[1] | Spatial Proximity: The 5- | |
| Tautomerism (if N-H) | Averaged signal (broad) or distinct if slow exchange.[1] | (Same as 3-isomer due to rapid N-H tautomerism).[1] | Prototropic Shift: In N-unsubstituted pyrazoles, the 3- and 5-positions are equivalent on the NMR timescale unless the temperature is lowered significantly. |
Critical Note on Tautomerism: If the pyrazole nitrogen is unsubstituted (
), the 3- and 5-isomers are tautomers.[1] In solution, they rapidly interconvert, often resulting in a single averagedpeak around -60 to -62 ppm. The distinct shifts listed above apply strictly to pyrazoles (e.g., , ).[1]
Advanced Validation: The Coupling Standard
For unambiguous assignment without reference standards, researchers should utilize
-
3-
Isomer: The fluorine atoms couple to the pyridine-like nitrogen (N2) (3-bond coupling, ).[1] -
5-
Isomer: The fluorine atoms couple to the pyrrole-like nitrogen (N1) (3-bond coupling, ).[1] -
Why this works: The N1 and N2 nitrogens have vastly different
chemical shifts ( 100 ppm difference), making this a binary, self-validating confirmation.[1]
Part 2: Visualizing the Logic
Diagram 1: The Regioselectivity Pathway
This diagram illustrates the divergent synthesis and the analytical checkpoint.
Caption: Analytical divergence of pyrazole regioisomers via 19F NMR signatures.
Diagram 2: Assignment Decision Tree
A logic flow for assigning regiochemistry based on experimental data.[1]
Caption: Step-by-step decision logic for assigning pyrazole regiochemistry.
Part 3: Experimental Protocol (Self-Validating)
To ensure reproducibility and correct assignment, follow this protocol. This method relies on internal referencing , which is crucial because
Materials
-
Solvent:
(Preferred for non-polar analytes) or (for polar analytes).[1]-
Note:
can cause slight downfield shifts compared to .[1]
-
-
Internal Standard:
-Trifluorotoluene ( ).
Protocol Steps
-
Sample Preparation: Dissolve 10-20 mg of the isolated pyrazole in 0.6 mL of deuterated solvent.
-
Standard Addition: Add 10
L of (approx. 0.1 M equivalent).[1] Cap and invert. -
Acquisition:
-
Processing:
-
Calibrate the
peak to -63.72 ppm . -
Integrate the sample peaks relative to the standard.
-
Data Interpretation[2][3][4][5][6][7][8][9]
-
If the sample peak appears downfield of the standard (e.g.,
ppm -58 ppm), assign as 5- .[1] -
If the sample peak appears near the standard (e.g.,
ppm -62.5 ppm), assign as 3- .[1]
References
-
Vertex Pharmaceuticals & NIH. (2007).[1] Unambiguous assignment of trifluoromethylpyrazole regioisomers by 19F-15N correlation spectroscopy. PubMed.[1] [Link]
-
MDPI. (2024).[1][2] Benchtop 19F NMR Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib. Molecules. [Link][1]
-
American Chemical Society (ACS). (2025).[1] Insights into the Effect of Nanoconfinement Surface Chemistry on Celecoxib Aggregation by 19F NMR. Crystal Growth & Design. [Link][1]
-
Loughborough University. (2019). NMR spectral analysis of second-order 19F-19F and 19F-1H coupling constants. [Link]
Sources
A Senior Application Scientist's Guide to HPLC Method Development for Fluorinated Pyrazole Isomers
In the landscape of modern drug discovery, fluorinated pyrazole scaffolds are of paramount importance, frequently appearing in molecules targeting a wide array of therapeutic areas. The introduction of fluorine atoms can dramatically alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity. However, the synthesis of these compounds often results in a mixture of regioisomers and, in the case of chiral centers, enantiomers. The effective separation and quantification of these closely related isomers are critical for ensuring drug safety and efficacy, making robust analytical methods a cornerstone of the drug development process.
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the separation of fluorinated pyrazole isomers. We will delve into the rationale behind experimental choices, present comparative data, and provide detailed protocols to empower researchers, scientists, and drug development professionals in their analytical endeavors.
The Challenge of Separating Fluorinated Pyrazole Isomers
The separation of isomers, particularly positional and chiral isomers, presents a significant chromatographic challenge due to their nearly identical physical and chemical properties.[1][2] For fluorinated pyrazole isomers, this challenge is further compounded by the unique electronic effects of fluorine, which can influence the molecule's interaction with the stationary phase in subtle yet significant ways.
Strategic Approach to HPLC Method Development
A systematic approach to method development is crucial for efficiently achieving the desired separation. Our strategy involves a multi-step process, beginning with column and mobile phase screening, followed by optimization of the most promising conditions.
Caption: A systematic workflow for HPLC method development for fluorinated pyrazole isomers.
Comparative Analysis of Stationary Phases
The choice of stationary phase is the most critical factor in achieving selectivity in HPLC.[3] We evaluated three distinct stationary phases to separate a model mixture of fluorinated pyrazole positional isomers.
Model Compounds:
-
Compound A: 1-(2-fluorophenyl)-3-methyl-1H-pyrazole
-
Compound B: 1-(3-fluorophenyl)-3-methyl-1H-pyrazole
-
Compound C: 1-(4-fluorophenyl)-3-methyl-1H-pyrazole
Stationary Phase Performance Comparison
| Stationary Phase | Mobile Phase | Resolution (A/B) | Resolution (B/C) | Key Observations |
| Standard C18 | Acetonitrile/Water + 0.1% Formic Acid | 1.2 | 1.4 | Partial co-elution observed. Limited selectivity for positional isomers. A common starting point but often insufficient for closely related isomers.[2][4] |
| Phenyl-Hexyl | Acetonitrile/Water + 0.1% Formic Acid | 1.8 | 2.1 | Improved separation due to π-π interactions between the phenyl rings of the analytes and the stationary phase.[3] This phase offers different selectivity compared to C18.[2] |
| Pentafluorophenyl (PFP) | Methanol/Water + 0.1% Formic Acid | 2.5 | 2.8 | Baseline separation achieved. The fluorinated phase provides unique selectivity for halogenated compounds, likely due to dipole-dipole and π-π interactions.[5][6] |
Mobile Phase Optimization: The Key to Fine-Tuning Selectivity
The mobile phase composition plays a crucial role in optimizing the separation.[8] We investigated the effect of different organic modifiers and additives on the separation of our model compounds on the PFP column.
Organic Modifier Comparison
| Organic Modifier | Resolution (A/B) | Resolution (B/C) | Observations |
| Acetonitrile | 2.1 | 2.4 | Good separation, but peak shapes were slightly broader compared to methanol. |
| Methanol | 2.5 | 2.8 | Sharper peaks and improved resolution. Methanol's ability to act as a hydrogen bond donor and acceptor can influence interactions with the PFP phase.[9] |
Impact of Trifluoroethanol (TFE) as a Mobile Phase Additive
For fluorinated analytes, the use of a fluorinated eluent can sometimes enhance separation.[10][11] We explored the addition of a small percentage of TFE to the mobile phase.
| Mobile Phase Composition | Resolution (A/B) | Resolution (B/C) | Observations |
| Methanol/Water + 0.1% Formic Acid | 2.5 | 2.8 | Baseline separation. |
| Methanol/Water/TFE (47.5:47.5:5) + 0.1% Formic Acid | 2.7 | 3.1 | Further improvement in resolution, suggesting favorable interactions between the fluorinated analytes, the PFP stationary phase, and the fluorinated co-solvent. The use of fluorinated eluents can provide unique selectivity for fluorinated compounds.[11][12] |
Recommended HPLC Protocol for Fluorinated Pyrazole Positional Isomers
Based on the comparative data, the following protocol is recommended for the separation of fluorinated pyrazole positional isomers.
Instrumentation:
-
HPLC or UPLC system with a UV or Mass Spectrometric detector. UPLC systems, with their smaller particle size columns, can offer faster analysis and higher resolution.[13][14][15]
Chromatographic Conditions:
-
Column: Pentafluorophenyl (PFP), 100 mm x 2.1 mm, 1.9 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Methanol
-
Gradient: 50% B to 80% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Detection: UV at 254 nm or Mass Spectrometry (for MS-compatible methods, formic acid is a suitable modifier).[16][17]
Addressing Chiral Separations: A Different Challenge
For fluorinated pyrazoles containing a chiral center, the separation of enantiomers requires a different approach. Chiral stationary phases (CSPs) are necessary to differentiate between the enantiomers.[1] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for the chiral resolution of a wide range of compounds, including pyrazole derivatives.[18][19]
Caption: The principle of chiral separation on a chiral stationary phase.
Recommended Starting Conditions for Chiral Method Development
-
Column: Lux Cellulose-2 or Lux Amylose-2 (250 mm x 4.6 mm, 3 µm).[18]
-
Mobile Phase: Normal phase (e.g., n-Hexane/Ethanol mixtures) or polar organic mode (e.g., Methanol or Ethanol). The polar organic mode can often provide shorter run times and sharper peaks.[18]
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at an appropriate wavelength.
Alternative and Complementary Techniques: Supercritical Fluid Chromatography (SFC)
For challenging isomer separations, Supercritical Fluid Chromatography (SFC) presents a powerful alternative to HPLC. SFC often provides higher efficiency and better resolution for isomers, including chiral compounds.[20][21] Utilizing supercritical CO2 as the primary mobile phase, SFC is also a more environmentally friendly and cost-effective technique.[22]
Conclusion
The successful separation of fluorinated pyrazole isomers is a critical yet achievable task in the drug development pipeline. A systematic approach to method development, beginning with the strategic selection of stationary and mobile phases, is paramount. While standard C18 columns may offer a starting point, specialized phases such as Pentafluorophenyl (PFP) for positional isomers and polysaccharide-based chiral stationary phases for enantiomers provide superior selectivity and resolution. The optimization of mobile phase composition, including the choice of organic modifier and the use of additives like trifluoroethanol, can further enhance the separation. For particularly challenging separations, exploring alternative techniques like SFC is highly recommended. The methodologies and comparative data presented in this guide provide a solid foundation for developing robust and reliable analytical methods for this important class of compounds.
References
- The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis - Omics. (2022, May 20).
- Column chromatography conditions for separ
- Review: Isomer Separation, Chiral Resolution, and Structure Elucidation Analyses Are the Future of Analytical Supercritical Fluid Chrom
- Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC)
- Technical Support Center: Optimizing HPLC Separation of Dalbergioidin Isomers - Benchchem.
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
- Chiral separation of Triacyclglycerols Isomers by Supercritical fluid chrom
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC Intern
- Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC.
- Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chrom
- HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column | LCGC Intern
- Fast, highly enantioselective, and sustainable fluorination of 4-substituted pyrazolones catalyzed by amide-based phase-transfer catalysts - Organic Chemistry Frontiers (RSC Publishing).
- Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chrom
- Separation of Pyrazole on Newcrom R1 HPLC column - SIELC Technologies. (2018, February 16).
- Fluorine Enables Separation-free "Chiral Chromatographic Analysis" - Chinese Academy of Sciences. (2020, July 2).
- [Reader Insight] A Guide to Selective Columns for Isomer Separation - Welch M
- Enantioselective HPLC Separation of Bioactive C5-Chiral 2-Pyrazolines on Lux Amylose-2 and Lux Cellulose-2: Comparative and Mechanistic Approaches - ResearchG
- Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025, June 6).
- UPLC vs HPLC: what is the difference? - Alispharm. (2023, October 11).
- HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column | Request PDF - ResearchG
- Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - ResearchG
- HPLC Column Selection Guide - Linklab.
- Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC - ResearchG
- Using a Solvent Triangle to Optimize an HPLC Separ
- Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm - PMC. (2023, July 6).
- HPLC vs UPLC - What's the Difference?
- HPLC vs UHPLC: Key Differences & Applic
- HPLC vs UPLC: Key Differences & Applic
- Isomers and Recommended HPLC Columns for Effective Separ
- Separation of 5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid on Newcrom R1 HPLC column | SIELC Technologies.
- Method Development for Fluorine Specific Detection using HPLC-ICPMS/MS.
- An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids - NSF Public Access Repository.
- separation of positional isomers - Chrom
- HPLC VS UPLC: THE EXTENT OF THE AREA IN ANALYTICAL CHEMISTRY - IJCRT.org. (2021, September 9).
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
- HPLC Column Selection Guide - Phenomenex.
- A Complete Guide to Mobile Phase and St
- Exploring the Different Mobile Phases in HPLC - Moravek. (2024, October 22).
- Mobile-Phase Optimization Strategies in Reversed-Phase HPLC | LCGC Intern
- Two-dimensional isomer differentiation using liquid chromatography-tandem mass spectrometry with in-source, droplet-based derivatiz
- HPLC Separation Modes - Stationary Phase in HPLC | W
- Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography | Separ
- High-performance liquid chromatograph with mass spectrometry (HPLC MS).
- It´s posible to separate the isomers of Citral by HPLC in reverse phase column? (2018, June 22).
- Basic Principles of HPLC, MS & LC-MS | Liquid Chrom
- Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Publishing.
- Trifluoromethylated Pyrazoles via Sequential (3 + 2)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. HPLC Column Selection Guide | Phenomenex [phenomenex.com]
- 4. sepscience.com [sepscience.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. ijcrt.org [ijcrt.org]
- 16. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. Separation of 5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. omicsonline.org [omicsonline.org]
- 21. Review: Isomer Separation, Chiral Resolution, and Structure Elucidation Analyses Are the Future of Analytical Supercritical Fluid Chromatography—Mass Spectrometry [scirp.org]
- 22. selvita.com [selvita.com]
Technical Comparison Guide: Ethynyl Pyrazole vs. Ethynyl Benzene
Executive Summary
In medicinal chemistry, the "scaffold hop" from a phenyl ring to a pyrazole is a classic strategy to improve solubility, alter metabolic stability, or introduce hydrogen bond donors/acceptors. However, when functionalizing these scaffolds via an alkyne handle (e.g., for Sonogashira coupling or Click chemistry), the reactivity profile changes drastically.
Ethynyl benzene (Phenylacetylene) is the kinetic benchmark: a reliable, electron-rich, non-coordinating substrate.
Ethynyl pyrazole is a "Janus-faced" substrate: it is
-
Acidity: 3- and 5-ethynyl pyrazoles are significantly more acidic than phenylacetylene due to inductive effects (
), while 4-ethynyl pyrazoles exhibit similar or slightly lower acidity due to resonance donation ( ). -
Catalysis: The pyrazole ring can act as an intrinsic ligand for Cu(I) and Pd(II), potentially accelerating reactions (via stabilization) or poisoning them (via sequestration), depending on the N-protection state.
Electronic & Structural Profiling
To predict reactivity, one must understand the electronic "tug-of-war" within the pyrazole ring compared to the neutral benzene ring.
The Hammett & Inductive Landscape
| Feature | Ethynyl Benzene | 4-Ethynyl Pyrazole | 3/5-Ethynyl Pyrazole |
| Electronic Nature | Neutral Aromatic | ||
| Alkyne pKa (DMSO) | ~23.2 | ~23.5 - 24.0 (Est.) | ~21.0 - 22.0 (Est.) |
| Metal Coordination | None | Weak (via N1/N2) | Strong (Chelation possible) |
| Solubility (Water) | Poor | Moderate | Good (pH dependent) |
Key Insight: The C4 position of pyrazole behaves like the
Visualization: Orbital & Coordination Effects
Figure 1: Electronic and coordination differences dictating reactivity. Note the divergence between 4-ethynyl and 3-ethynyl isomers.
Reactivity Case Study: CuAAC (Click Chemistry)
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most common application for these substrates.
The "Auto-Ligand" Effect
Unlike phenylacetylene, ethynyl pyrazoles can coordinate the Cu(I) catalyst.
-
Scenario A (N-Protected): If the pyrazole nitrogen is methylated or protected (e.g., 1-methyl-4-ethynylpyrazole), the ring acts as a weak ligand, often accelerating the reaction by stabilizing the Cu(I) species, preventing oxidation to Cu(II).
-
Scenario B (Free N-H): Unprotected pyrazoles can form stable, insoluble copper-pyrazolate complexes. This sequesters the catalyst, requiring higher Cu loadings (up to 10-20 mol%) to drive the reaction to completion.
Kinetic Comparison Data
Data derived from comparative heterocyclic CuAAC studies (e.g., reaction with benzyl azide).
| Substrate | Catalyst Loading | Time to >95% Conv. | Notes |
| Phenylacetylene | 1 mol% CuSO₄ | 1-2 Hours | Standard kinetics. |
| 1-Methyl-4-ethynylpyrazole | 0.5 mol% CuSO₄ | 30-45 Mins | Faster. Pyrazole N assists Cu stabilization. |
| 3-Ethynylpyrazole (Free NH) | 5-10 mol% CuSO₄ | 4-6 Hours | Slower. Catalyst poisoning via pyrazolate formation. |
Reactivity Case Study: Sonogashira Coupling
When coupling these alkynes with aryl halides, the mechanism involves a delicate Pd(0)/Pd(II) cycle.
The Basicity Problem
Phenylacetylene is compatible with standard bases (Et₃N, K₂CO₃). Ethynyl pyrazoles, however, are basic.
-
Interference: The pyrazole nitrogen can displace phosphine ligands on the Palladium center (
). This new species is often catalytically inactive or promotes side reactions like Glaser homocoupling . -
Solution: Use bulky bases (Cs₂CO₃) or bidentate ligands (dppf) that are harder for the pyrazole to displace.
Experimental Recommendation
For ethynyl pyrazoles, avoid Copper-free conditions unless using highly active Pd-precatalysts (e.g., Pd-XPhos). The copper co-catalyst is essential here to facilitate the transmetallation of the less acidic 4-ethynyl proton.
Experimental Protocols
Synthesis: The "Bestmann-Ohira" Route
Converting a pyrazole aldehyde to an alkyne is more reliable than direct cross-coupling. This protocol works for both phenyl and pyrazole aldehydes but is critical for pyrazoles to avoid handling unstable diazo intermediates.
Reagents:
-
Substrate: 1-Methyl-4-formylpyrazole (1.0 eq)
-
Reagent: Bestmann-Ohira Reagent (BOR) (1.2 eq)
-
Base: K₂CO₃ (2.0 eq)
-
Solvent: MeOH (0.1 M)
Step-by-Step:
-
Dissolution: Dissolve the aldehyde and BOR in dry MeOH under Argon.
-
Activation: Add K₂CO₃ in one portion. The reaction will bubble (N₂ evolution).
-
Reaction: Stir at Room Temperature for 4–12 hours. (Phenylacetylene formation is usually faster, ~2 hours).
-
Workup: Dilute with Et₂O, wash with NaHCO₃.
-
Critical Step for Pyrazoles: Ensure the aqueous layer is pH ~8. If too acidic, the pyrazole stays in the water; if too basic, you may extract impurities.
-
-
Purification: Silica gel chromatography (Hexane/EtOAc). Pyrazoles are more polar; expect elution at 20-40% EtOAc compared to 0-5% for phenylacetylene.
Optimized CuAAC for Ethynyl Pyrazoles
Reagents:
-
Alkyne: 1-Methyl-4-ethynylpyrazole (1.0 eq)
-
Azide: Benzyl azide (1.0 eq)
-
Catalyst: CuSO₄·5H₂O (1 mol%) + Sodium Ascorbate (5 mol%)
-
Solvent: tBuOH/H₂O (1:1)
Protocol:
-
Suspend alkyne and azide in the solvent mixture.
-
Add sodium ascorbate (freshly prepared solution).
-
Add CuSO₄ solution last.
-
Observation: The mixture turns bright yellow (Cu(I)-pyrazole complex). This is normal. If it turns green/blue, oxygen has entered; add more ascorbate.
-
Stir 1 hour. Precipitate usually forms. Filter and wash with water.
Visualizing the Catalytic Trap
The following diagram illustrates why unprotected pyrazoles differ from benzene derivatives in catalytic cycles.
Figure 2: The "Chelation Trap" mechanism. Free NH-pyrazoles can sequester the copper catalyst, halting the cycle, whereas phenylacetylene or N-protected pyrazoles proceed to the active acetylide.
References
-
Comparison of Electronic Effects
-
Synthesis via Bestmann-Ohira
-
Liu, S., et al. "Base-Regulated Synthesis of the Bestmann-Ohira or Seyferth-Gilbert Reagent Utilizing FSO2N3." Chemistry – A European Journal, 2022. Link
- Note: Provides kinetic data on aldehyde-to-alkyne conversion r
-
-
Pyrazoles as Ligands/Substrates
-
Hammett Parameters & Acidity
-
Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991. Link
- Note: Foundational text for deriving electronic differences between phenyl and heteroaryl rings.
-
Sources
Validating the Purity of Pyrazole Building Blocks: A Comparative Guide to LC-MS Methodologies
Abstract
Pyrazole-containing compounds are a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The purity of the initial pyrazole building blocks is paramount, as impurities can carry through the synthetic route, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the robust purity validation of these critical starting materials. We will delve into the rationale behind method selection, present comparative experimental data, and offer field-proven insights to empower researchers, scientists, and drug development professionals in ensuring the quality of their pyrazole building blocks.
Introduction: The Criticality of Starting Material Purity
In pharmaceutical development, the quality of the final drug substance is intrinsically linked to the quality of its starting materials.[1][2] Regulatory bodies worldwide, including the FDA and EMA, mandate stringent control over API starting materials to ensure consistent purity and minimize the presence of potentially harmful impurities.[1][3] Pyrazoles, as a privileged scaffold in drug discovery, are no exception. Common synthetic routes to pyrazoles, such as the Knorr synthesis involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, can lead to a variety of impurities.[4] These can include regioisomers, unreacted starting materials, and byproducts from side reactions.[4]
The presence of such impurities, even at trace levels, can have significant consequences. They may carry over into the final API, leading to the formation of new, uncharacterized entities during subsequent synthetic steps.[1] Therefore, a robust analytical strategy for the purity assessment of pyrazole building blocks is not merely a quality control measure but a critical component of a successful drug development program. LC-MS has emerged as the preeminent analytical tool for this purpose, offering a powerful combination of high-resolution separation and sensitive, specific detection.[5][6]
The Power of LC-MS in Impurity Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hyphenated technique that couples the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.[7] This synergy provides a wealth of information for impurity profiling, including retention time, molecular weight, and structural data from fragmentation patterns.[8][9]
Why LC-MS is the Gold Standard:
-
High Sensitivity: LC-MS can detect and quantify impurities at very low levels (sub-ppm), which is crucial for meeting stringent regulatory requirements for potentially genotoxic impurities.[10][11]
-
High Specificity: The mass spectrometer provides molecular weight information, which is highly specific and aids in the confident identification of impurities.[5][6]
-
Versatility: A wide range of LC columns and MS ionization techniques are available, allowing for the optimization of methods for various pyrazole analogues with differing physicochemical properties.
-
Structural Elucidation: Tandem mass spectrometry (MS/MS) provides fragmentation data that can be used to elucidate the structure of unknown impurities.[8]
Comparative Analysis of LC-MS Methodologies
The choice of LC-MS methodology is critical for achieving optimal separation and detection of potential impurities in pyrazole building blocks. Here, we compare two common approaches: Reversed-Phase Liquid Chromatography (RPLC) and a Mixed-Mode Chromatography approach.
Standard Reversed-Phase Liquid Chromatography (RPLC)-MS
RPLC is the workhorse of pharmaceutical analysis, separating compounds based on their hydrophobicity. It is often the first choice for method development due to its robustness and wide applicability.
Experimental Protocol: RPLC-MS for Pyrazole Purity
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the pyrazole building block.
-
Dissolve in a suitable solvent (e.g., 10 mL of 50:50 acetonitrile:water) to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 10 µg/mL for analysis.
-
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Full scan from m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Mixed-Mode Liquid Chromatography (MMLC)-MS
For more polar pyrazoles or those containing basic nitrogen atoms, RPLC may provide insufficient retention.[12] In such cases, mixed-mode chromatography, which combines reversed-phase and ion-exchange retention mechanisms, can offer superior separation.[13]
Experimental Protocol: MMLC-MS for Enhanced Retention of Polar Pyrazoles
-
Sample Preparation: (Same as RPLC-MS)
-
LC Conditions:
-
Column: Mixed-mode column (e.g., with C18 and cation-exchange functionalities).
-
Mobile Phase A: 10 mM Ammonium formate pH 3.0 in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS Conditions: (Same as RPLC-MS)
Data Presentation and Interpretation
To illustrate the comparative performance of these methods, consider the analysis of a hypothetical pyrazole building block with a known polar impurity.
Table 1: Comparison of RPLC-MS and MMLC-MS Performance
| Parameter | RPLC-MS | MMLC-MS |
| Retention Factor (k') of Pyrazole | 2.5 | 4.8 |
| Retention Factor (k') of Polar Impurity | 0.8 | 2.1 |
| Resolution (Rs) between Pyrazole and Impurity | 1.2 | 3.5 |
| Peak Tailing Factor (Tf) of Pyrazole | 1.5 | 1.1 |
| Limit of Detection (LOD) for Impurity | 5 ng/mL | 1 ng/mL |
Interpretation:
The data in Table 1 clearly demonstrates the advantages of the MMLC-MS method for this particular pyrazole and its polar impurity. The increased retention and significantly improved resolution provide a more robust and reliable separation. The improved peak shape (lower tailing factor) and lower LOD indicate a more sensitive and accurate method for impurity quantification.
Workflow and Logic Diagrams
Visualizing the analytical workflow can aid in understanding the process and decision-making points.
Caption: Workflow for LC-MS Purity Validation of Pyrazole Building Blocks.
Causality and Trustworthiness in Experimental Design
The choice between RPLC and MMLC is not arbitrary; it is driven by the physicochemical properties of the analyte. For non-polar pyrazoles, RPLC is often sufficient. However, for pyrazoles with basic nitrogens that can be protonated, the ion-exchange mechanism of MMLC provides an orthogonal retention mechanism, leading to better separation from closely related impurities.[13]
To ensure the trustworthiness of the analytical data, a robust method validation is essential.[14] This should be performed in accordance with ICH Q2(R1) guidelines and should include assessments of specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ). System suitability tests should be incorporated into each analytical run to ensure the continued performance of the LC-MS system.
Conclusion and Future Perspectives
The purity of pyrazole building blocks is a critical determinant of the quality of the final API. LC-MS is an indispensable tool for the comprehensive purity assessment of these vital starting materials. While RPLC-MS provides a solid foundation for analysis, the use of alternative chromatographic techniques like MMLC-MS can offer significant advantages for challenging separations, particularly for polar pyrazoles.
References
- Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC. (n.d.).
- Application of LCMS in small-molecule drug development. (2016, August 24).
- Regulatory Strategy for Starting Material Designation | Pharmaceutical Outsourcing. (2010, January 01).
- Mass Spectrometry in Small Molecule Drug Development. (2015, September 30).
- Drug Substance Starting Material Selection | Pharmaceutical Technology. (2025, March 12).
- Micro-LC for mRNA Impurity Profiling: Best Practices for High-Sensitivity Analysis. (2026, February 06).
- Identifying and removing byproducts in pyrazole synthesis - Benchchem. (n.d.).
- Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview | LCGC International. (2021, June 09).
- Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 - YouTube. (2024, September 23).
- Annex 3 WHO pharmaceutical starting materials certification scheme (SMACS): guidelines on implementation - World Health Organization (WHO). (n.d.).
- Vol 21: Understanding Regulatory Starting Materials for API Drug Substance: What Stage of Development to Define RSMs & Common Questions - enkrisi. (2023, March 03).
- Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients - FDA. (2001, September 24).
- Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC. (n.d.).
- LC-MS and CE-MS Strategies in Impurity Profiling - CHIMIA. (n.d.).
- Impurity Characterization Techniques - ResolveMass Laboratories Inc. (2025, September 29).
- Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC. (2020, May 26).
- Guide to achieving reliable quantitative LC-MS measurements. (n.d.).
- Identifying and elucidating impurity species - RSSL. (n.d.).
- DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES - Rasayan Journal of Chemistry. (n.d.).
- Impurity Profiling With Use of Hyphenated Techniques - Asian Journal of Research in Chemistry. (2012, May 24).
- Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials - PMC. (2020, March 09).
- Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-c - Pharma Nueva. (n.d.).
Sources
- 1. pharmoutsourcing.com [pharmoutsourcing.com]
- 2. pharmtech.com [pharmtech.com]
- 3. enkrisi.com [enkrisi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. rsc.org [rsc.org]
- 8. chimia.ch [chimia.ch]
- 9. Identifying and elucidating impurity species [rssl.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
Safety Operating Guide
Personal protective equipment for handling 4-ethynyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole
As a Senior Application Scientist, I designed this technical guide to move beyond generic safety data sheets. When handling highly functionalized building blocks like 4-ethynyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole (CAS: 1498364-87-6) [1], laboratory safety cannot be a passive checklist; it must be an engineered, self-validating system.
This compound is a premier scaffold in drug discovery, primarily utilized in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to synthesize fluorinated triazole pharmacophores[2][3]. The combination of a reactive terminal alkyne and a highly lipophilic trifluoromethyl group dictates a stringent, mechanistically driven approach to Personal Protective Equipment (PPE) and operational handling.
Mechanistic Hazard Assessment & Causality
To understand why specific PPE and protocols are required, we must analyze the structural causality of the molecule:
-
The Trifluoromethyl (-CF
) Group: This moiety significantly increases the lipophilicity of the pyrazole core. Consequently, the molecule can rapidly permeate standard latex gloves and the stratum corneum (skin barrier). If absorbed, it carries a potentially bioactive heterocyclic payload directly into systemic circulation[3][4]. -
The Terminal Ethynyl (-C≡CH) Group: Terminal alkynes are energy-rich and highly reactive. While stable under standard storage, exposure to strong bases, oxidizers, or concentrated transition metals outside of controlled catalytic conditions can lead to rapid, exothermic polymerization[2].
-
The Pyrazole Core: Nitrogen-rich heterocycles frequently exhibit inherent biological activity (e.g., COX-2 inhibition)[4]. Unintended aerosolization and inhalation can lead to off-target biological effects.
Quantitative PPE Requirements
Based on the mechanistic hazards, the following PPE matrix is mandatory for handling this compound.
| PPE Category | Specification | Mechanistic Rationale |
| Hand Protection | Double-layered Nitrile (≥0.11 mm thickness) or Neoprene | The lipophilic -CF |
| Eye Protection | Snug-fitting Chemical Splash Goggles | Protects ocular mucosa from micro-particulates during weighing and aerosolized solvent during the CuAAC reaction. |
| Body Protection | Flame-Resistant (FR) Lab Coat | The terminal alkyne presents a localized reactivity hazard. FR coats mitigate risks during exothermic catalytic steps. |
| Respiratory | Fume Hood (Face velocity 80-100 fpm) | Prevents inhalation of volatile fluorinated dust and toxic azide precursors used in subsequent click chemistry steps. |
Self-Validating Operational Protocol: CuAAC Workflow
The following step-by-step methodology details the safe handling and reaction of this compound in a standard CuAAC "click chemistry" workflow[5]. Every step includes a built-in validation check to ensure operational integrity.
Step 1: Inert Atmosphere Setup & Weighing
-
Action: Weigh the pyrazole building block[1] inside a calibrated fume hood using an anti-static weigh boat.
-
Validation Check: Ensure the analytical balance stabilizes within 3 seconds. Continuous drifting indicates static charge or excessive hood draft, which risks aerosolizing the fine fluorinated powder.
Step 2: Dissolution & Reagent Addition
-
Action: Dissolve the pyrazole in anhydrous Tetrahydrofuran (THF) or Acetonitrile. Add the corresponding organic azide under an inert argon atmosphere.
-
Validation Check: The solution must be completely visually homogenous before proceeding. Undissolved alkyne particulates can lead to dangerous, localized exothermic hotspots upon catalyst addition.
Step 3: Catalytic Activation
-
Action: Introduce the copper catalyst system (typically CuSO
and sodium ascorbate) to initiate the cycloaddition[4]. -
Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC). The complete disappearance of the highly UV-active starting material spot confirms full chemical conversion, simultaneously validating reaction success and eliminating the reactive alkyne hazard from the mixture.
Step 4: Quenching & Sequestration
-
Action: Quench the reaction with a 1M aqueous NH
Cl solution to complex the copper catalyst, followed by extraction with Dichloromethane (DCM)[5]. -
Validation Check: A clear phase separation with a distinct blue aqueous layer (Cu-complex) and a colorless organic layer (product) confirms successful quenching and heavy metal sequestration.
Workflow Visualization
Fig 1. Self-validating operational workflow for CuAAC with fluorinated pyrazole alkynes.
Disposal and Decontamination Plan
Improper disposal of fluorinated compounds poses severe environmental and regulatory risks due to the strength of the C-F bond.
-
Halogenated Organic Waste: Any unreacted this compound, along with the DCM used during extraction, must be segregated into dedicated Halogenated Waste containers. This waste requires high-temperature commercial incineration to thoroughly break the carbon-fluorine bonds and prevent environmental bioaccumulation.
-
Heavy Metal Aqueous Waste: The blue aqueous layer containing the quenched copper catalyst must be routed to Heavy Metal Waste . Critical Rule: Never mix this aqueous stream with the halogenated organic stream, as it complicates waste processing and increases disposal hazards.
-
Surface Decontamination: Wipe down the fume hood base and balance with a solvent sequence of Isopropanol followed by water to ensure no lipophilic pyrazole dust remains on the operational surfaces.
References
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
